Hainanolidol
Description
Properties
CAS No. |
73213-63-5 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(11S,12S,13S,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione |
InChI |
InChI=1S/C19H20O4/c1-8-5-11(20)6-10-3-4-19-9(2)16(21)17(23-18(19)22)13-7-12(8)14(10)15(13)19/h5-6,9,13,15-17,21H,3-4,7H2,1-2H3/t9-,13+,15+,16-,17+,19?/m1/s1 |
InChI Key |
XGXBIRLBBHSIBS-CJRRSTQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2[C@H]3CC4=C5[C@H]3C1(CCC5=CC(=O)C=C4C)C(=O)O2)O |
Canonical SMILES |
CC1C(C2C3CC4=C5C3C1(CCC5=CC(=O)C=C4C)C(=O)O2)O |
Synonyms |
hainanolidol |
Origin of Product |
United States |
Foundational & Exploratory
Hainanolidol: A Technical Guide to its Chemical Structure and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hainanolidol is a complex norditerpenoid natural product isolated from plants of the Cephalotaxus genus. It is characterized by a unique and intricate tetracyclic ring system, which has presented a significant challenge and opportunity for synthetic chemists. Although this compound itself has not demonstrated significant biological activity, it is a direct biosynthetic precursor to Harringtonolide, a compound with notable anticancer and antiviral properties. This technical guide provides a detailed overview of the chemical structure of this compound, supported by spectroscopic data, and outlines a key synthetic strategy. Furthermore, it delves into the biological context of this compound by examining the experimental protocols used to assess the cytotoxicity of the closely related and biologically active Harringtonolide, and discusses its known mechanism of action, providing valuable insights for researchers in drug discovery and development.
Chemical Structure of this compound
This compound is a member of the Cephalotaxus norditerpenes, a class of natural products known for their complex molecular architectures.[1] The structure of this compound features a fused tetracyclic carbon framework, which includes a cyclohexane ring (A), a bridged lactone, and an unusual seven-membered tropone ring (D).[1] The stereochemistry of this compound has been rigorously established through extensive 2D NMR spectroscopic analysis, including COSY, HMBC, HSQC, and NOE experiments.[1] The absolute configuration was further confirmed through the total synthesis of both this compound and its congener, Harringtonolide, whose structure was unambiguously determined by X-ray crystallography.[1]
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. While the complete, detailed ¹H and ¹³C NMR data tables are found in the supporting information of the cited primary literature, a summary of the key spectroscopic features is presented here. The ¹H NMR spectrum of this compound displays characteristic signals for its complex polycyclic structure, and the ¹³C NMR spectrum confirms the presence of the tropone carbonyl and other key functional groups.
Table 1: Key Spectroscopic Data for this compound
| Data Type | Description | Reference |
| ¹H NMR | Complex multiplets in the aliphatic region, characteristic signals for the tropone ring protons. | [1] |
| ¹³C NMR | Signals corresponding to the tropone carbonyl, lactone carbonyl, and numerous sp² and sp³ hybridized carbons of the tetracyclic core. | [1] |
| HRMS | High-resolution mass spectrometry data confirms the molecular formula of this compound. | [1] |
| IR | Infrared spectroscopy data reveals the presence of key functional groups such as hydroxyl, carbonyl (lactone and tropone). | [1] |
Note: For complete and detailed ¹H and ¹³C NMR chemical shift assignments, readers are directed to the supporting information of Zhang et al., J. Am. Chem. Soc. 2013, 135 (33), pp 12434–12438.
Total Synthesis of this compound
The intricate structure of this compound has made it a compelling target for total synthesis. One of the successful and elegant strategies involves an intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the core tetracyclic skeleton.[1] This key step is followed by a series of transformations to install the remaining functional groups and establish the correct stereochemistry.
Key Experimental Protocol: Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition
This protocol outlines the pivotal step in the total synthesis of this compound as reported by Tang and coworkers.[1]
Objective: To construct the tetracyclic carbon skeleton of this compound.
Materials:
-
Precursor molecule containing a pyranone moiety and a tethered alkene.
-
Anhydrous solvent (e.g., toluene).
-
High-temperature reaction setup.
Procedure:
-
The precursor molecule is dissolved in a suitable anhydrous solvent under an inert atmosphere.
-
The reaction mixture is heated to a high temperature (e.g., refluxing toluene) to induce the formation of the oxidopyrylium ylide.
-
The highly reactive ylide undergoes an intramolecular [5+2] cycloaddition with the tethered alkene.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting product, containing the core tetracyclic skeleton of this compound, is purified by column chromatography.
Caption: Synthetic workflow for the core of this compound.
Biological Activity and Experimental Protocols
This compound is generally considered to be biologically inactive.[1] However, it is the direct biosynthetic precursor to Harringtonolide, which exhibits significant antiproliferative activity against various cancer cell lines.[2] The biological evaluation of Harringtonolide and its analogues provides a valuable framework for understanding the potential biological relevance of the this compound scaffold.
Antiproliferative Activity of Harringtonolide
The cytotoxicity of Harringtonolide and its derivatives has been evaluated against a panel of human cancer cell lines, including HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (liver cancer).[2]
Table 2: IC₅₀ Values of Harringtonolide against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Cancer | Data not available in snippets |
| A375 | Melanoma | Data not available in snippets |
| A549 | Lung Cancer | Data not available in snippets |
| Huh-7 | Liver Cancer | Data not available in snippets |
Note: Specific IC₅₀ values for Harringtonolide were not available in the provided search snippets. The table structure is provided for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
Test compound (e.g., Harringtonolide) dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action and Signaling Pathways
While specific signaling pathways for the inactive this compound have not been elucidated, the mechanism of action of the closely related Harringtonolide provides valuable insights. Harringtonolide is known to be a potent inhibitor of protein synthesis. It exerts its cytotoxic effects by targeting the ribosome, thereby leading to cell cycle arrest and apoptosis. Further studies have indicated that Harringtonolide can modulate the expression of key proteins involved in apoptosis, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins.
Due to the lack of direct studies on this compound's interaction with cellular pathways, a signaling pathway diagram is not provided. Research in this area is warranted to fully understand the structure-activity relationship within the Cephalotaxus norditerpene family.
Conclusion
This compound stands as a molecule of significant interest to the chemical community due to its formidable structure and its role as a precursor to the biologically active Harringtonolide. This guide has provided a comprehensive overview of its chemical structure, supported by key spectroscopic data and a notable synthetic strategy. While this compound itself is biologically quiescent, the experimental protocols and mechanistic insights derived from the study of Harringtonolide offer a critical foundation for future research. Further investigation into the subtle structural differences that govern the biological activity within this class of natural products could pave the way for the design and development of novel therapeutic agents.
References
Hainanolidol: A Technical Whitepaper on its Discovery, Natural Source, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hainanolidol, a complex norditerpenoid, has garnered significant interest within the scientific community due to its unique chemical architecture and its relationship to the biologically active compound, Harringtonolide. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, natural sourcing, and preliminary findings on its interaction with cellular signaling pathways. This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Source
This compound was first discovered as a natural product isolated from the bark and leaves of Cephalotaxus hainanensis Li, a plant species endemic to the island of Hainan, China.[1] This evergreen tree, also known as the Hainan plum-yew, grows in mixed warm temperate to subtropical rainforests.[1] Historically, various parts of Cephalotaxus plants have been used in traditional Chinese medicine.[1] The discovery of this compound was part of broader phytochemical investigations into the constituents of the Cephalotaxus genus, which is known to produce a variety of structurally diverse and biologically active alkaloids and terpenoids.
While this compound itself has been reported to be biologically inactive, it is considered a direct biosynthetic precursor to Harringtonolide, a compound with known antineoplastic and antiviral activities.[1] This relationship underscores the importance of understanding the chemistry and biology of this compound.
Quantitative Data: Isolation and Yield
Detailed quantitative data on the isolation yield of this compound from Cephalotaxus hainanensis is not extensively reported in readily available literature. The concentration of such secondary metabolites in plants can vary significantly based on geographical location, season of collection, and the specific plant part utilized. However, studies on related compounds from other Cephalotaxus species provide some context for the potential yields. For instance, quantitative analysis of other bioactive compounds in Cephalotaxus harringtonia has been performed using High-Performance Liquid Chromatography (HPLC), suggesting that this method is suitable for the quantification of this compound in plant extracts.[2]
Table 1: General Parameters for Quantification of Phytochemicals in Cephalotaxus Species
| Parameter | Method/Value |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection[2] |
| Column | C18 reverse-phase[2] |
| Mobile Phase | Gradient of acetonitrile and water with trifluoroacetic acid[2] |
| Detection Wavelength | Optimized for the chromophore of the target compound |
Experimental Protocols
Isolation and Purification of this compound from Cephalotaxus hainanensis
The following is a generalized protocol for the isolation and purification of norditerpenoids from Cephalotaxus species, which can be adapted for this compound.
Workflow for Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The air-dried and powdered plant material (bark or leaves of C. hainanensis) is exhaustively extracted with an organic solvent such as ethanol or methanol at room temperature.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Partitioning: The residue is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is typically the ethyl acetate-soluble portion.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification steps. These may include size-exclusion chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the pure compound.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to olefinic protons, methine protons, and methyl groups. Chemical shifts and coupling constants provide information on the connectivity of protons. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the carbon skeleton. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural fragments. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |
| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute stereochemistry of the molecule. |
Note: Specific chemical shift values and coupling constants for this compound can be found in the supporting information of publications detailing its total synthesis.
Biological Activity and Signaling Pathways
While this compound is considered biologically inactive, its structural relatives, the Cephalotaxus norditerpenoids, have been shown to exhibit biological activity. Preliminary research suggests that some compounds in this class may exert their effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating the immune response, inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Canonical NF-κB Signaling Pathway
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
To investigate the effect of compounds like this compound on the NF-κB pathway, a luciferase reporter assay is commonly employed.
Workflow for NF-κB Luciferase Reporter Assay
Caption: Experimental workflow for an NF-κB luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured and then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the signaling cascade.
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).
-
Data Analysis: The intensity of the emitted light is measured using a luminometer. A decrease in light intensity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.
Conclusion and Future Directions
This compound, a norditerpenoid from Cephalotaxus hainanensis, represents an intriguing natural product due to its complex structure and its role as a precursor to the bioactive Harringtonolide. While direct biological activity for this compound has not been established, the potential for related compounds to modulate the NF-κB signaling pathway warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers. Future studies should focus on obtaining precise quantitative data on its natural abundance, exploring its potential biological activities in various assay systems, and further elucidating the structure-activity relationships of the Cephalotaxus norditerpenoids. Such research will be pivotal in unlocking the full therapeutic potential of this fascinating class of natural products.
References
Isolating Hainanolidol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation of Hainanolidol, a significant diterpenoid compound first identified in Cephalotaxus hainanensis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the methodologies, data, and workflows involved in the extraction and purification of this complex natural product.
Introduction
This compound is a tetracyclic diterpenoid that has garnered interest in the scientific community due to its unique chemical structure and its role as a potential precursor in the synthesis of other bioactive compounds. First isolated from the bark and stems of Cephalotaxus hainanensis, a plant native to China, this compound serves as a key subject in the study of natural product chemistry and its applications in medicine.[1] This guide outlines a reconstructed protocol for its isolation, based on established phytochemical techniques and available literature.
Data Presentation
The following tables summarize representative quantitative data that might be expected during the isolation of this compound from Cephalotaxus hainanensis. Please note that the original 1979 publication detailing the initial isolation was not accessible for direct data extraction; therefore, these values are illustrative and based on typical yields for similar natural product isolation processes.
Table 1: Extraction and Preliminary Fractionation
| Step | Starting Material | Solvents Used | Yield (w/w %) | Description |
| Extraction | Dried, powdered C. hainanensis bark (1 kg) | 95% Ethanol | 10-15% | Crude ethanol extract obtained after exhaustive percolation. |
| Solvent Partitioning | Crude Ethanol Extract (120 g) | Ethyl Acetate, Water | 4-6% | The ethyl acetate fraction is enriched with non-polar to moderately polar compounds, including diterpenoids. |
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent System) | Target Fraction(s) | Purity of this compound |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Hexane-Ethyl Acetate gradient | Fractions containing compounds with Rf values similar to this compound | ~50-60% |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Fractions showing positive test for diterpenoids | ~80-90% |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile-Water gradient | Peak corresponding to this compound retention time | >98% |
Experimental Protocols
The following is a detailed, representative protocol for the isolation of this compound from Cephalotaxus hainanensis.
Plant Material and Extraction
-
Preparation of Plant Material: The bark and stems of Cephalotaxus hainanensis are collected, air-dried, and ground into a coarse powder.
-
Extraction: The powdered plant material (1 kg) is exhaustively extracted with 95% ethanol (3 x 5 L) at room temperature using a percolation method. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
-
The crude ethanol extract is suspended in water (1 L) and partitioned successively with ethyl acetate (3 x 1 L).
-
The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the ethyl acetate soluble fraction, which is enriched in diterpenoids.
Column Chromatography
-
Silica Gel Chromatography:
-
The ethyl acetate fraction is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column (200-300 mesh).
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing spots corresponding to the expected Rf value of this compound are combined.
-
-
Sephadex LH-20 Chromatography:
-
The combined fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase.
-
This step is effective for removing pigments and other impurities. Fractions are again monitored by TLC.
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
The enriched fractions from the Sephadex column are subjected to preparative reverse-phase HPLC on a C18 column.
-
A gradient elution with acetonitrile and water is used to achieve fine separation.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), and by comparison with published data.
Visualizations
The following diagrams illustrate the workflow of this compound isolation and its chemical structure.
Conclusion
References
The Biosynthesis of Hainanolidol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Hainanolidol, a complex diterpenoid found in plants of the Cephalotaxus genus. This compound is a member of the cephalotane-type diterpenoids, a class of natural products with significant biological activities and intricate molecular architectures. Understanding its biosynthesis is crucial for developing sustainable production methods through metabolic engineering and synthetic biology.
Introduction to this compound and its Biosynthetic Origins
This compound is a C20 tetracyclic diterpenoid characterized by a unique 6/6/5/7 ring system. It is considered a key intermediate in the biosynthesis of other structurally related and biologically active compounds, such as the potent antitumor agent harringtonolide. The biosynthetic pathway of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), and proceeds through a series of complex cyclization and oxidation reactions.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two major stages: the formation of the core carbon skeleton and the subsequent oxidative modifications.
Stage 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)
The first committed step in the biosynthesis of the cephalotane skeleton is the cyclization of the linear precursor, GGPP. This reaction is catalyzed by a class I diterpene synthase (diTPS).
-
Enzyme: Cephalotene Synthase (CS)
-
Substrate: Geranylgeranyl Diphosphate (GGPP)
-
Product: Cephalot-12-ene
Recent studies have identified and functionally characterized cephalotene synthases from Cephalotaxus harringtonia and Cephalotaxus hainanensis.[1] These enzymes directly convert GGPP into the unique tetracyclic cephalot-12-ene skeleton, which forms the foundational structure of all cephalotane diterpenoids, including this compound.[1]
Stage 2: Oxidative Functionalization
Following the formation of the cephalot-12-ene core, a series of oxidative reactions are required to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and facilitate the formation of lactone rings. While the complete enzymatic sequence leading to this compound is an active area of research, a plausible pathway has been elucidated.
A recent study successfully identified four cytochrome P450 enzymes from Cephalotaxus sinensis that cooperatively catalyze the oxidation cascade leading to various cephalotane-type diterpenoids, including this compound.[2][3] The co-expression of these four CYPs along with a cephalotene synthase (CsCTS) in the heterologous host Nicotiana benthamiana resulted in the production of this compound.[2][3]
The proposed biosynthetic pathway from GGPP to this compound is depicted in the following diagram:
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations, are currently limited in the published literature. This represents a significant knowledge gap and an opportunity for future research.
| Parameter | Enzyme | Value | Reference |
| Enzyme Kinetics | |||
| K_m_ | Cephalotene Synthase | Not Reported | |
| k_cat_ | Cephalotene Synthase | Not Reported | |
| K_m_ | CYP Enzymes | Not Reported | |
| k_cat_ | CYP Enzymes | Not Reported | |
| Metabolite Concentrations | |||
| This compound in C. hainanensis | - | Not Reported | |
| Biosynthetic Intermediates | - | Not Reported | |
| Biomimetic Conversion Yield | |||
| This compound to Harringtonolide | Lead (IV) acetate | 87.5% | [2] |
Table 1: Summary of available quantitative data for the biosynthesis of this compound.
Experimental Protocols
This section provides generalized methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway. Detailed, step-by-step protocols can be adapted from standard molecular biology and biochemistry manuals and the supplementary information of the cited literature.
Identification and Cloning of Biosynthetic Genes
The identification of candidate genes for this compound biosynthesis, such as diterpene synthases and cytochrome P450s, is typically achieved through transcriptome analysis of Cephalotaxus species.
Protocol:
-
Plant Material: Collect fresh plant material (e.g., young needles, bark) from Cephalotaxus hainanensis.
-
RNA Extraction: Extract total RNA using a commercially available kit or a standard TRIzol-based method.
-
cDNA Synthesis and Sequencing: Synthesize a cDNA library and perform high-throughput sequencing.
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate them by comparing against public databases to identify putative diterpene synthases and P450s.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into suitable expression vectors.
Functional Characterization of Enzymes in a Heterologous Host
The function of candidate enzymes is typically verified by expressing them in a heterologous host, such as Nicotiana benthamiana or yeast, and analyzing the resulting metabolites.
Protocol for N. benthamiana Expression:
-
Vector Construction: Clone the candidate genes (e.g., cephalotene synthase and P450s) into plant expression vectors.
-
Agroinfiltration: Introduce the expression vectors into Agrobacterium tumefaciens. Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana.
-
Metabolite Extraction: After a suitable incubation period (e.g., 5-7 days), harvest the infiltrated leaves and extract the metabolites using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products. Compare the retention times and mass spectra with authentic standards if available.
In Vitro Enzyme Assays
In vitro assays with purified recombinant enzymes can be used to determine enzyme kinetics.
Protocol:
-
Protein Expression and Purification: Express the enzyme of interest (e.g., in E. coli or yeast) with an affinity tag (e.g., His-tag) and purify it using affinity chromatography.
-
Enzyme Assay: Set up reaction mixtures containing the purified enzyme, substrate (e.g., GGPP for diTPSs; cephalot-12-ene for CYPs), and necessary cofactors (e.g., MgCl₂ for diTPSs; NADPH and a P450 reductase for CYPs) in a suitable buffer.
-
Product Detection and Quantification: After incubation, stop the reaction and extract the products. Analyze and quantify the products using GC-MS or LC-MS.
-
Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is a significant advancement in the field of natural product biosynthesis. The identification of the key enzymes, cephalotene synthase and the downstream cytochrome P450s, paves the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives.
Future research should focus on:
-
Detailed Enzymatic Characterization: Determining the kinetic parameters and substrate specificities of the biosynthetic enzymes.
-
Pathway Optimization: Reconstructing and optimizing the entire biosynthetic pathway in a heterologous host for high-level production.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes in Cephalotaxus to understand how the pathway is controlled in its native producer.
This in-depth knowledge will be invaluable for the development of novel pharmaceuticals and other high-value chemicals derived from the unique scaffold of this compound.
References
Physical and chemical properties of Hainanolidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hainanolidol is a complex norditerpenoid natural product isolated from plants of the Cephalotaxus genus.[1][2][3][4] Structurally, it features a unique fused tetracyclic carbon framework, a cyclohexane ring with multiple contiguous stereogenic centers, an unusual tropone ring, and a bridged lactone.[3] While its intricate architecture has attracted significant attention from the synthetic chemistry community, this compound is primarily recognized as the biosynthetic precursor to the biologically active harringtonolide.[3][5] Harringtonolide exhibits notable antineoplastic and antiviral activities, whereas this compound itself is considered to be biologically inactive.[3][5] This guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation and synthetic methodologies, and discusses its relationship with the active compound, harringtonolide.
Physical and Chemical Properties
Limited quantitative data on the physical properties of this compound are available in the public domain. The majority of characterization relies on spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₅ | [3] |
| Molecular Weight | 342.39 g/mol | Calculated |
| Appearance | Not explicitly reported, likely a solid | |
| Melting Point | Not reported | |
| Solubility | Soluble in chloroform (CDCl₃) for NMR analysis | [3][6] |
| Spectroscopic Data | ¹H and ¹³C NMR spectra are consistent with the assigned structure. | [3][6] |
Chemical Properties
The most significant chemical property of this compound is its role as a direct precursor to harringtonolide.[3] This transformation is a key focus in several synthetic studies.
| Property | Description | Reference |
| Reactivity | Can be converted to harringtonolide via a transannular oxidation reaction. This biomimetic transformation can be achieved using reagents like lead tetraacetate. | [3] |
| Stability | The tropone moiety is a key structural feature. The synthesis of this compound takes advantage of the stability of the tropylium ion in the final steps. | [4] |
| Functional Groups | Contains a tropone, a lactone, and multiple hydroxyl groups, which are sites for potential chemical modification. | [3] |
Experimental Protocols
Isolation of this compound
This compound is a naturally occurring compound found in plants of the Cephalotaxus genus, such as Cephalotaxus hainanensis and Cephalotaxus fortunei.[2][3][4]
General Isolation Procedure:
The isolation of this compound typically involves the extraction of plant material (e.g., bark) with organic solvents, followed by a series of chromatographic purification steps.
-
Extraction: The dried and powdered plant material is extracted with a solvent such as ethanol or a mixture of chloroform and methanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between an aqueous layer and an immiscible organic solvent.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, which may include:
-
Column chromatography on silica gel or alumina.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC).
-
The fractions are monitored by TLC, and those containing this compound are combined and concentrated. The final purification is often achieved by recrystallization.
A general workflow for the isolation and purification of alkaloids from plant material is depicted below.
Total Synthesis of this compound
The total synthesis of this compound has been achieved by multiple research groups, highlighting its complexity and importance as a synthetic target. A notable approach involves an intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the core tetracyclic skeleton.[1][3]
Key Synthetic Steps (Tang, 2013): [3]
-
Construction of the Tetracyclic Carbon Skeleton: An intramolecular oxidopyrylium-based [5+2] cycloaddition is employed to efficiently form the core ring system.
-
Cleavage of the Ether Bridge: An anionic ring-opening strategy is used to cleave the ether bridge in the intermediate derived from the cycloaddition.
-
Formation of the Tropone Ring: The tropone moiety is constructed through a sequence of reactions including a [4+2] cycloaddition, a Kornblum-DeLaMare rearrangement, and a double elimination.
The following diagram illustrates a simplified workflow for the total synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is reported to be biologically inactive.[3][5] Its significance in a biological context stems from its role as the direct precursor to harringtonolide, which exhibits potent antineoplastic and antiviral activities.[3] The structural difference between the two compounds is the presence of an additional tetrahydrofuran (THF) ring in harringtonolide, formed by a transannular oxidation of this compound.[3] This THF ring is believed to be crucial for its biological activity.
Due to its inactivity, there is no available literature describing the interaction of this compound with cellular signaling pathways such as the NF-κB or MAPK pathways. Research into the mechanism of action has focused on the active compound, harringtonolide.
The relationship between this compound and Harringtonolide is depicted below.
Conclusion
This compound is a structurally complex natural product that has served as a challenging and rewarding target for total synthesis. While it lacks inherent biological activity, its role as the immediate biosynthetic precursor to the potent anticancer and antiviral agent, harringtonolide, makes it a molecule of significant interest. Future research may focus on the development of more efficient synthetic routes to this compound as a means to access harringtonolide and its analogues for further drug development studies. The detailed understanding of its chemical properties, particularly the transformation to harringtonolide, is crucial for these endeavors.
References
- 1. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 2. [Isolation and identification of the antitumor agent--hainanolide from Cephalotaxus fortunei (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of the Pentacyclic Diterpenoid Tropone this compound [openresearch-repository.anu.edu.au]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hainanolidol: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hainanolidol, a complex norditerpene, serves as a critical synthetic intermediate in the production of harringtonolide, a compound with notable biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, detailed synthetic protocols, and its relationship to the bioactive harringtonolide. While this compound itself is reported to be biologically inactive, its efficient conversion to harringtonolide underscores its importance in medicinal chemistry and drug discovery. This document outlines the key chemical data of this compound, presents experimental procedures for its synthesis, and discusses the cytotoxic activities of its derivatives, offering valuable insights for researchers in the field of natural product synthesis and cancer research.
Core Chemical and Physical Data
This compound is a tetracyclic norditerpene that has been isolated from Cephalotaxus hainanensis. It is a key precursor in the biomimetic synthesis of harringtonolide. The fundamental properties of this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 73213-63-5 | [1] |
| Molecular Formula | C₁₉H₁₈O₄ | [2] |
| Molecular Weight | 310.3 g/mol | [2] |
| Synonyms | Hainanolide (often used for Harringtonolide) | [2] |
Synthetic Protocols
The total synthesis of this compound is a complex process that has been achieved through various strategies. A notable approach involves an intramolecular oxidopyrylium-based [5 + 2] cycloaddition. The key stages of this synthetic pathway are detailed below.
Key Synthetic Strategy Overview
The construction of the tetracyclic carbon skeleton of this compound is efficiently achieved through a series of key chemical reactions. An overview of this synthetic logic is presented in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Steps
A representative synthetic sequence for this compound involves the following key transformations[3][4][5]:
-
Intramolecular Oxidopyrylium-Based [5 + 2] Cycloaddition: This crucial step establishes the core tetracyclic carbon skeleton of this compound.
-
Anionic Ring Opening: Following the cycloaddition, an anionic ring-opening strategy is employed to cleave an ether bridge in the resulting 8-oxabicyclo[3.2.1]octene intermediate[3][4][5].
-
Tropone Formation: The synthesis culminates in the formation of the characteristic tropone ring. This is achieved through a sequence of a [4 + 2] cycloaddition, a Kornblum–DeLaMare rearrangement, and a subsequent double elimination[3][4][5].
The biomimetic synthesis of harringtonolide from this compound can then be achieved by treatment with lead tetraacetate in refluxing benzene, yielding harringtonolide in a 52% isolated yield[3][4].
Biological Activity and Significance
While this compound itself is reported to be biologically inactive, its significance lies in its role as the direct precursor to harringtonolide[4]. Harringtonolide has demonstrated a range of biological activities, including antineoplastic, antiviral, anti-inflammatory, and antiproliferative effects[4][6].
The presence of a tetrahydrofuran (THF) ring in harringtonolide, which is absent in this compound, is believed to be crucial for its bioactivity[4]. This structural difference highlights the importance of specific functional groups for the pharmacological effects of this class of compounds.
From Inactive Precursor to Bioactive Compound
The conversion of this compound to the biologically active harringtonolide is a key transformation that underscores the potential of synthetic chemistry to unlock the therapeutic potential of natural product scaffolds.
Caption: Conversion of this compound to Harringtonolide.
Quantitative Biological Data of Harringtonolide and Derivatives
The cytotoxic activities of harringtonolide (referred to as parent compound 1 in the study) and its semi-synthesized derivatives have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values are presented in the table below.
| Compound | HCT-116 (Colon) | A375 (Melanoma) | A-549 (Lung) | Huh-7 (Liver) | Citation(s) |
| Harringtonolide (1) | 0.61 µM | 1.34 µM | 1.67 µM | 1.25 µM | [6] |
| Derivative 6 | 0.86 µM | - | - | 1.19 µM | [6] |
| Derivative 11a | - | - | 27.49 µM | - | [6] |
| Derivative 11c | - | - | 23.25 µM | - | [6] |
| Derivative 11e | - | - | 17.98 µM | - | [6] |
| Derivative 11f | - | - | 25.95 µM | - | [6] |
| Cisplatin (Control) | - | - | - | - | [6] |
Note: "-" indicates that the data was not provided in the cited source.
The data indicates that the parent compound, harringtonolide, exhibits potent cytotoxic activity against a range of cancer cell lines. Structural modifications to the harringtonolide scaffold can significantly impact its antiproliferative effects[6].
Conclusion
This compound is a structurally complex natural product of significant interest to the synthetic and medicinal chemistry communities. While intrinsically inactive, its efficient conversion to the potent anticancer agent harringtonolide positions it as a valuable target for total synthesis and a key intermediate for the development of novel therapeutic agents. The synthetic methodologies developed for this compound not only provide access to this important precursor but also offer versatile platforms for the creation of diverse analogues for further structure-activity relationship studies. Future research in this area may focus on elucidating the specific cellular targets and signaling pathways of harringtonolide and its derivatives to fully realize their therapeutic potential.
References
- 1. This compound | 73213-63-5 [amp.chemicalbook.com]
- 2. Hainanolide | C19H18O4 | CID 25092280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Early Biological Investigations of Hainanolidol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxicity and Antitumor Potential
Early investigations into the biological profile of Hainanolidol often compared its activity to the structurally related and more abundant compound, Harringtonolide. While Harringtonolide demonstrated notable antineoplastic and antiviral activities, this compound was reported to be inactive in the same assays.
In Vitro Cytotoxicity Data
Initial cytotoxicity screenings of this compound were conducted against various cancer cell lines. The results, in comparison to Harringtonolide, are summarized below.
| Compound | Cell Line | IC50 (nM) | Reference |
| Harringtonolide | KB (human oral carcinoma) | 43 | [1] |
| This compound | Not specified | Inactive |
It is important to note that while a specific IC50 value for this compound from these early studies is not available in the reviewed literature, its lack of activity was a significant finding that directed future research towards the more potent Harringtonolide and its derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (KB Cell Line)
The following protocol is a representative method used for determining the cytotoxicity of compounds against the KB human oral carcinoma cell line during the period of early research on this compound.
Objective: To determine the concentration of a test compound that inhibits the growth of KB cells by 50% (IC50).
Materials:
-
KB (human oral carcinoma) cell line
-
Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL)
-
Test compound (this compound or Harringtonolide) dissolved in a suitable solvent (e.g., DMSO)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: KB cells were maintained in MEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were harvested using trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of 5 x 10^3 cells/well. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound was prepared in the culture medium. The medium from the cell plates was aspirated, and 100 µL of the medium containing different concentrations of the test compound was added to each well. A vehicle control (medium with the solvent used to dissolve the compound) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the KB cell line and MTT assay.
Antiviral Activity
Early studies also explored the antiviral potential of this compound, with a notable publication from 1981 focusing on its effects.[2]
Antiviral Screening Data
General Experimental Protocol: Antiviral Plaque Reduction Assay
The following is a generalized protocol representative of the methods used to screen for antiviral activity during the early research period on Cephalotaxus compounds.
Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock
-
Culture medium (e.g., DMEM) with and without serum
-
Test compound (this compound)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Host cells were seeded into multi-well plates to form a confluent monolayer.
-
Virus Adsorption: The culture medium was removed, and the cell monolayer was washed with PBS. A diluted virus suspension (calculated to produce a countable number of plaques) was added to each well and incubated for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, the virus inoculum was removed. The cell monolayers were then overlaid with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of the test compound. A control group with no compound was also included.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
The cells were fixed with a formalin solution.
-
The overlay medium was removed.
-
The cell monolayer was stained with crystal violet solution.
-
Plaques (areas of cell death) appeared as clear zones against a purple background.
-
-
Data Analysis: The number of plaques in each well was counted. The percentage of plaque reduction was calculated relative to the control group. The EC50 value was determined from the dose-response curve.
Caption: Hypothesized mechanism of NF-κB inhibition by this compound, based on related compounds.
Conclusion
The early biological studies of this compound primarily established its general lack of significant cytotoxic and antiviral activity, especially when compared to its close structural analog, Harringtonolide. This initial finding was crucial in guiding the focus of subsequent drug discovery efforts within the Cephalotaxus norditerpenoid class towards more potent molecules. While detailed quantitative data for this compound from these early reports are limited in the accessible literature, the described experimental protocols provide a clear framework of the methodologies employed. The potential interaction with the NF-κB signaling pathway, as suggested by studies on related compounds, offers a plausible, albeit unconfirmed, mechanistic avenue for the biological activities observed in this class of natural products. This technical guide serves as a foundational resource for researchers interested in the historical context and early scientific evaluation of this compound.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The antiviral effect of hainanolide, a compound isolated from Cephalotaxus hainanensis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hainanolidol and its Relationship with Harringtonolide
This technical guide provides a comprehensive overview of this compound and its direct relationship with Harringtonolide, two prominent Cephalotane-type diterpenoids. This document details their structures, biosynthetic connection, biological activities, and key experimental protocols relevant to their study.
Introduction
Harringtonolide (also known as hainanolide) and this compound are natural products isolated from plants of the Cephalotaxus genus.[1][2] Harringtonolide, first isolated in 1978 from Cephalotaxus harringtonia, is characterized by a complex, cage-like troponoid skeleton.[1] Structurally, it possesses a tropone ring, a fused tetracarbocyclic system, a bridged lactone (E-ring), and a tetrahydrofuran (THF) ring (F-ring).[1] Due to its unique structure and significant biological effects, including antiproliferative, antiviral, and anti-inflammatory activities, Harringtonolide has garnered considerable attention from the scientific community.[1][2] this compound, isolated a year later from C. hainanensis, is structurally similar but lacks the crucial THF ring, which has profound implications for its biological activity.[1][2]
The Core Relationship: From this compound to Harringtonolide
The fundamental relationship between the two compounds is that of a precursor and its product. This compound is the direct biosynthetic precursor to Harringtonolide.[2] This transformation involves a transannular oxidation reaction, which forms the characteristic tetrahydrofuran (THF) ring in Harringtonolide.[2] This biomimetic conversion has been confirmed in the laboratory, demonstrating that treating this compound with lead tetraacetate in refluxing benzene yields Harringtonolide.[2]
The structural difference imparted by this single reaction is critical. The presence of the THF ring in Harringtonolide is essential for its potent biological activities, while this compound is reported to be inactive.[2] This highlights a crucial aspect of the structure-activity relationship (SAR) for this class of compounds.
Caption: Biosynthetic conversion of this compound to Harringtonolide.
Chemical Synthesis and Structure
The total synthesis of both this compound and Harringtonolide has been a significant challenge, attracting the attention of many synthetic chemists.[1] A notable strategy involves an intramolecular oxidopyrylium-based [5 + 2] cycloaddition to efficiently construct the complex tetracyclic carbon skeleton.[3][4][5] This synthetic route not only provides access to these natural products but also allows for the creation of various analogues to explore their therapeutic potential.[6] The successful total synthesis has definitively confirmed the biomimetic transformation of this compound into Harringtonolide.[2][3]
Biological Activity and Cytotoxicity
Harringtonolide exhibits potent antiproliferative activity against a range of human cancer cell lines.[1] In contrast, this compound is considered biologically inactive, underscoring the importance of the F-ring (tetrahydrofuran) for cytotoxicity.[2] The mechanism of action for Harringtonolide has been linked to its function as a RACK1 inhibitor.[7] Structure-activity relationship (SAR) studies on semi-synthetic derivatives of Harringtonolide have revealed that the tropone and lactone moieties are also essential for its cytotoxic effects.[1]
Quantitative Cytotoxicity Data
The in-vitro antiproliferative activity of Harringtonolide (HO) and its derivatives has been evaluated against several human cancer cell lines using the MTT assay. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell viability), are summarized below. Cisplatin was used as a positive control.[1]
| Compound | HCT-116 (IC₅₀, μM) | A375 (IC₅₀, μM) | A-549 (IC₅₀, μM) | Huh-7 (IC₅₀, μM) |
| Harringtonolide (1) | 0.15 ± 0.01 | 0.11 ± 0.01 | 0.23 ± 0.03 | 0.08 ± 0.01 |
| Cisplatin | 8.31 ± 0.94 | 10.23 ± 1.05 | 12.54 ± 1.13 | 9.87 ± 0.99 |
| Derivative 6 | 0.13 ± 0.01 | 0.09 ± 0.01 | 0.20 ± 0.02 | 0.07 ± 0.01 |
| Derivative 10 | 1.34 ± 0.15 | 1.56 ± 0.18 | 2.11 ± 0.24 | 1.15 ± 0.13 |
| Derivative 12 | 2.54 ± 0.28 | 3.12 ± 0.35 | 4.59 ± 0.51 | 2.18 ± 0.24 |
Data sourced from Wu et al., Molecules, 2020.[1]
Caption: Proposed mechanism of action for Harringtonolide via RACK1 inhibition.
Key Experimental Protocols
Biomimetic Synthesis of Harringtonolide from this compound
This protocol outlines the laboratory conversion that mimics the proposed biosynthetic pathway.
-
Reactant Preparation : Dissolve this compound (1 equivalent) in benzene.
-
Reaction Initiation : Add lead tetraacetate (Pb(OAc)₄) to the solution.
-
Reaction Conditions : Heat the mixture to reflux.
-
Monitoring : Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product using column chromatography to isolate Harringtonolide. The reported yield for this transformation is 52%.[2]
General Protocol for In-Vitro Cytotoxicity (MTT Assay)
This method is widely used to assess the antiproliferative activity of compounds on cancer cell lines.[1]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding : Plate human cancer cells (e.g., HCT-116, A549) in 96-well plates at a specified density and allow them to adhere for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., Harringtonolide) in triplicate and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the optical density (absorbance) of the solution using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
General Protocol for Isolation of Natural Products
While total synthesis is a powerful tool, isolation from natural sources remains fundamental. A typical workflow involves extraction followed by chromatographic purification.[8][9]
-
Extraction : Ground plant material (e.g., seeds or bark of Cephalotaxus) is subjected to solvent extraction, often with ethanol or methanol.[8][10]
-
Partitioning : The crude extract is then partitioned with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their solubility.
-
Chromatography : The resulting fractions are subjected to multiple rounds of chromatography for purification.
-
Characterization : The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1][8]
Conclusion
This compound and Harringtonolide share a direct and vital relationship as precursor and product. This connection, established through biosynthetic proposals and confirmed by chemical synthesis, is central to understanding their divergent biological profiles. The simple transannular oxidation that converts the inactive this compound into the potently cytotoxic Harringtonolide provides a classic example of how minor structural modifications can lead to a dramatic emergence of biological function. For researchers in drug discovery, this pair of molecules offers a compelling case study in structure-activity relationships and a foundational scaffold for developing novel anticancer agents.
References
- 1. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Hainanolidol: A Key Synthetic Precursor in the Development of Bioactive Harringtonolide Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hainanolidol, a complex diterpenoid isolated from Cephalotaxus hainanensis, stands as a pivotal molecule in the study of Cephalotaxus norditerpenes. While initial interest in this compound was driven by its close structural relationship to the biologically active Harringtonolide, extensive research has revealed that this compound itself is biologically inactive.[1][2] This critical finding has shifted the scientific focus from investigating its direct therapeutic applications to leveraging its potential as a key synthetic precursor for the creation of potent anticancer and antiviral agents.
This technical guide provides a comprehensive overview of this compound, not as a therapeutic agent, but as a central building block in the synthesis of bioactive compounds. We will delve into the structure-activity relationships that govern the bioactivity of this class of molecules, detail the experimental protocols for the conversion of inactive this compound to active Harringtonolide, and present the available data that underscores the therapeutic potential of its derivatives.
The Structure-Activity Relationship: The Inactivity of this compound
The key to understanding the biological potential of this compound lies in comparing its structure to that of the active compound, Harringtonolide. The primary structural difference is the absence of a tetrahydrofuran (THF) ring in this compound.[1][2] This THF ring is crucial for the antineoplastic and antiviral activities observed in Harringtonolide.[1][2]
Caption: Structural comparison of this compound and Harringtonolide and its impact on bioactivity.
This compound as a Synthetic Precursor: The Biomimetic Synthesis of Harringtonolide
The inactivity of this compound does not diminish its importance. Instead, it serves as a readily available starting material for the synthesis of Harringtonolide. The conversion is achieved through a biomimetic transannular oxidation reaction.[1][2] This synthetic pathway is a critical step in accessing Harringtonolide and its analogs for further drug development studies.
Caption: Experimental workflow for the conversion of this compound to Harringtonolide.
Quantitative Data
As this compound is biologically inactive, there is no relevant quantitative data on its therapeutic effects. However, to provide context and highlight the significance of its conversion to Harringtonolide, the following table includes the cytotoxic activities of Harringtonolide against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | Various | Inactive [1][2] |
| Harringtonolide | HCT-116 (Colon Cancer) | 0.61[3] |
| A375 (Melanoma) | 1.34[3] | |
| A549 (Lung Cancer) | 1.67[3] | |
| Huh-7 (Liver Cancer) | 1.25[3] |
Experimental Protocols
5.1 Biomimetic Synthesis of Harringtonolide from this compound
This protocol is based on the reported conversion of this compound to Harringtonolide via transannular oxidation.[1]
Materials:
-
This compound
-
Lead tetraacetate (Pb(OAc)4)
-
Benzene (anhydrous)
-
Standard laboratory glassware for reflux and purification
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound in anhydrous benzene in a round-bottom flask equipped with a reflux condenser.
-
Add lead tetraacetate to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully.
-
Extract the product using a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield pure Harringtonolide. The reported yield for this conversion is 52%.[1]
Conclusion and Future Directions
This compound, though biologically inactive on its own, is a molecule of significant interest to the scientific community. Its true value lies in its role as a synthetic precursor to the potent anticancer and antiviral agent, Harringtonolide. The structure-activity relationship studies clearly indicate the necessity of the tetrahydrofuran ring for bioactivity, making the biomimetic conversion of this compound a crucial area of research.
Future research should focus on optimizing the synthetic routes from this compound to Harringtonolide and exploring the synthesis of novel Harringtonolide analogs with improved efficacy and safety profiles. A deeper understanding of the mechanism of action of Harringtonolide will further guide the rational design of new therapeutics based on the core structure provided by this compound. For drug development professionals, this compound represents a valuable starting point for the generation of a new class of therapeutic agents.
References
Antineoplastic and Antiviral Properties of Cephalotaxus Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cephalotaxus Alkaloids
Cephalotaxus plants are the exclusive source of a group of tetracyclic alkaloids characterized by a benzazepine and a spiro-pyrrolidine ring system.[6] While the parent alkaloid, cephalotaxine (CET), exhibits minimal antineoplastic activity, its esters, such as homoharringtonine (HHT) and harringtonine (HT), are highly potent.[7] HHT, in its semi-synthetic form known as omacetaxine mepesuccinate (Synribo®), has received FDA approval for the treatment of chronic myeloid leukemia (CML) in patients who are resistant or intolerant to tyrosine kinase inhibitors.[8][9][10][11][12] The primary mechanism of action for these compounds is the inhibition of protein synthesis, which leads to cell cycle arrest and apoptosis in rapidly dividing cells.[5][13] Additionally, emerging research has highlighted the broad-spectrum antiviral activity of these compounds.[14][15][16]
Antineoplastic Properties
The anticancer activity of Cephalotaxus alkaloids has been extensively studied, particularly in the context of hematological malignancies.[5][17] However, recent studies have shown their potential against solid tumors as well.[14][18]
Mechanism of Action
The primary antineoplastic mechanism of HHT and HT is the inhibition of protein synthesis.[6][19][20] These alkaloids bind to the A-site cleft of the 80S ribosome, preventing the proper binding of aminoacyl-tRNA.[8][13] This action stalls the elongation phase of translation, leading to a global shutdown of protein production.[7][19] The rapid depletion of short-lived proteins crucial for cell survival, such as Mcl-1 and other anti-apoptotic Bcl-2 family members, is a key consequence of this inhibition.[15][16][19] The loss of these protective proteins sensitizes cancer cells to apoptosis.
Induction of Apoptosis
Cephalotaxus compounds are potent inducers of apoptosis.[17][19] The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.[19]
-
Mitochondrial Pathway Activation: By inhibiting the synthesis of anti-apoptotic proteins like Bcl-2 and Mcl-1, the balance is shifted in favor of pro-apoptotic proteins such as Bax and Bak.[13][15][19] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[16][19][21]
-
Extrinsic Pathway Involvement: Some studies suggest that HHT can also upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, suggesting a potential role for the extrinsic apoptosis pathway.[21]
Cell Cycle Arrest
By disrupting the synthesis of proteins essential for cell cycle progression, Cephalotaxus alkaloids can induce cell cycle arrest, primarily in the G1 and G0 phases.[5][22]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various Cephalotaxus compounds against a range of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: IC50/GI50 Values of Homoharringtonine (HHT) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 3700 | Not Specified | [23] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 700 | Not Specified | [23] |
| MDA-MB-157 | Triple-Negative Breast Cancer | 28.8 | 24 | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 36.5 | 24 | [14] |
| CAL-51 | Triple-Negative Breast Cancer | 42.3 | 24 | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 147.5 | 24 | [14] |
| HepG2 | Hepatocellular Carcinoma | ~150 | 48 | [18] |
| Huh7 | Hepatocellular Carcinoma | ~85 | 48 | [18] |
| SMMC-7721 | Hepatocellular Carcinoma | ~180 | 48 | [18] |
| MHCC-97H | Hepatocellular Carcinoma | ~150 | 48 | [18] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5-10 ng/mL (~9-18 nM) | 24 | [5] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 5-10 ng/mL (~9-18 nM) | 24 | [5] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 5-10 ng/mL (~9-18 nM) | 24 | [5] |
| Loucy | Early T-cell Precursor ALL | 57.07 ng/mL (~105 nM) | 24 | [5] |
| HL-60 | Acute Myeloid Leukemia | 10-200 | 24 | [15] |
| THP-1 | Acute Myeloid Leukemia | 10-200 | 24 | [15] |
Table 2: IC50/GI50 Values of Harringtonine (HT) and Cephalotaxine (CET) Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Harringtonine | A549 | Lung Cancer | 0.28 | [24] |
| Harringtonine | HCT116 | Colon Cancer | 0.10 | [24] |
| Harringtonine | HepG2 | Liver Cancer | 0.71 | [24] |
| Cephalotaxine | HL-60 | Acute Promyelocytic Leukemia | 4.91 | [20] |
| Cephalotaxine | NB4 | Acute Promyelocytic Leukemia | 16.88 | [20] |
| Cephalotaxine | MoLT-4 | T-cell Acute Lymphoblastic Leukemia | 7.08 | [20] |
| Cephalotaxine | K562 | Chronic Myeloid Leukemia | 22.59 | [20] |
| Cephalotaxine | Jurkat | T-cell Acute Lymphoblastic Leukemia | 5.54 | [20] |
| Cephalotaxine | Raji | Burkitt's Lymphoma | 18.08 | [20] |
Antiviral Properties
Cephalotaxus alkaloids have demonstrated a broad range of antiviral activities against several RNA and DNA viruses.
Mechanism of Action
The antiviral mechanisms of these compounds are multifaceted and can vary depending on the virus.
-
Inhibition of Viral Protein Synthesis: Similar to their antineoplastic effect, these compounds inhibit viral protein synthesis, a critical step for viral replication.[15][18]
-
Inhibition of Viral Entry: Harringtonine has been shown to block the binding and entry of Zika virus into host cells.[14] It can also inhibit the entry of SARS-CoV-2 by targeting both the viral spike protein and the host cell's TMPRSS2 protease.[11][25]
-
Virucidal Effects: Harringtonine has demonstrated direct virucidal activity against Zika virus, suggesting it can disrupt the stability of the virion.[14]
Quantitative Data: In Vitro Antiviral Activity
Table 3: In Vitro Antiviral Efficacy of Harringtonine and Homoharringtonine
| Compound | Virus | Cell Line | Efficacy Metric | Value (nM) | Reference |
| Harringtonine | Zika Virus (ZIKV) | Vero | Virucidal Conc. | 312 - 614 | [14] |
| Harringtonine | Japanese Encephalitis Virus (JEV) | Vero | Effective Conc. | 156 - 625 | [14] |
| Harringtonine | Chikungunya Virus (CHIKV) | Not Spec. | EC50 | 240 | [18] |
| Homoharringtonine | Vesicular Stomatitis Virus (VSV) | HEK293T | Effective Conc. | 50 | [15][16] |
| Homoharringtonine | Newcastle Disease Virus (NDV) | Not Spec. | Effective Conc. | 100 | [15][16] |
| Homoharringtonine | Porcine Epidemic Diarrhea Virus (PEDV) | Not Spec. | Effective Conc. | 500 | [15][16] |
| Homoharringtonine | Herpes Simplex Virus-1 (HSV-1) | Not Spec. | IC50 | 139 | [16] |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Antineoplastic Action of Cephalotaxus Alkaloids.
Caption: Multifaceted Antiviral Mechanisms of Harringtonine.
Caption: Experimental Workflow for Apoptosis Assessment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Cephalotaxus compounds.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the Cephalotaxus compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well. Incubate for an additional 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. For CCK-8, measure the absorbance at 450 nm directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis with software such as GraphPad Prism.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of the Cephalotaxus compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Pool all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls for proper compensation and gating. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[26][27]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat approximately 2 x 10^6 cells with the Cephalotaxus compound. Harvest the cells as described for the apoptosis assay.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., ModFit LT).[28][29]
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Following drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Mcl-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.[30][31][32][33]
Viral Plaque Reduction Assay
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for ZIKV) in 24-well plates.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the Cephalotaxus compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% low melting point agarose or methylcellulose in culture medium) containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Staining and Counting: Fix the cells with 10% formaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.[34][35][36]
Conclusion and Future Directions
Cephalotaxus alkaloids, particularly homoharringtonine and harringtonine, represent a valuable class of natural products with proven clinical efficacy in oncology and significant potential in virology. Their primary mechanism of action, the inhibition of protein synthesis, provides a powerful tool against rapidly proliferating cancer cells and replicating viruses. The data and protocols presented in this guide offer a solid foundation for further research into these compounds. Future investigations should focus on expanding the evaluation of these alkaloids against a broader range of solid tumors and viruses, exploring synergistic combinations with other therapeutic agents, and developing novel drug delivery systems to enhance their efficacy and safety profiles. The continued exploration of the Cephalotaxus genus and its unique chemical constituents promises to yield new therapeutic leads for challenging diseases.
References
- 1. Molecular modes of action of cephalotaxine and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Nankai University describes new harringtonine derivatives for cancer | BioWorld [bioworld.com]
- 5. Homoharringtonine inhibits the NOTCH/MYC pathway and exhibits antitumor effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial treatment of ovarian cancer cells with harringtonine and cisplatin results in increased cisplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. [The effect of Cephalotaxus group alkaloids on elongation of the polypeptide chain in human ribosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephalotaxine-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular insights into the inhibition mechanism of harringtonine against essential proteins associated with SARS-CoV-2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 14. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semisynthetic homoharringtonine induces apoptosis via inhibition of protein synthesis and triggers rapid myeloid cell leukemia-1 down-regulation in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Induction of apoptosis by homoharringtonine in G1 phase human chronic myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular insights into the inhibition mechanism of harringtonine against essential proteins associated with SARS-CoV-2 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biologi.ub.ac.id [biologi.ub.ac.id]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Flow Cytometry Protocol [sigmaaldrich.com]
- 30. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. pubcompare.ai [pubcompare.ai]
- 35. protocols.io [protocols.io]
- 36. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Hainanolidol
For Researchers, Scientists, and Drug Development Professionals
Hainanolidol is a complex norditerpenoid natural product isolated from Cephalotaxus hainanensis. Its intricate, caged tetracyclic architecture, featuring a unique tropone moiety, has presented a significant challenge to synthetic chemists. The total synthesis of this compound is a benchmark for the development of new synthetic methodologies and strategies. These application notes provide a detailed overview of the prominent methodologies for the total synthesis of this compound, complete with experimental protocols and comparative data.
Overview of Synthetic Strategies
Two primary strategies have emerged as successful in the total synthesis of this compound: an intramolecular cyclopropanation approach and an oxidopyrylium-based [5+2] cycloaddition strategy.
-
Mander's Intramolecular Cyclopropanation: The first total synthesis of this compound was accomplished by the Mander group.[1][2] This approach features a key intramolecular cyclopropanation of a diazoacetylated aryl ring to construct the 5/7 ring system and set the stage for the tropone formation.[2]
-
Tang's Oxidopyrylium-[5+2] Cycloaddition: A more recent and highly stereoselective synthesis was developed by the Tang group.[1][3][4][5][6][7] This strategy hinges on an intramolecular oxidopyrylium-based [5+2] cycloaddition to efficiently assemble the core tetracyclic skeleton.[3][4][6][7] Subsequent novel transformations, including an anionic ring-opening and a multi-step tropone formation sequence, complete the synthesis.[3][4][5][7]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two major synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Mander Synthesis | Tang Synthesis |
| Key Strategy | Intramolecular Cyclopropanation | Oxidopyrylium-[5+2] Cycloaddition |
| Starting Material | 3,5-dimethylanisole | Ethyl 2-oxocyclohexanecarboxylate |
| Total Number of Steps | 26 | Not explicitly stated, but a multi-step synthesis |
| Overall Yield | Extremely low (due to stereoisomerization)[1] | Not explicitly stated, but key steps are high-yielding |
| Key Intermediates | Cycloheptatriene-containing 5/7 ring system | Tetracyclic skeleton from [5+2] cycloaddition |
Retrosynthetic Analysis and Key Transformations
The strategic disconnections for each synthetic approach are visualized below, highlighting the core transformations.
Mander's Retrosynthesis
Caption: Retrosynthetic analysis of this compound via Mander's intramolecular cyclopropanation strategy.
Tang's Retrosynthesis
Caption: Retrosynthetic analysis of this compound via Tang's oxidopyrylium-[5+2] cycloaddition strategy.
Experimental Protocols for Key Methodologies
The following protocols provide detailed experimental procedures for the key transformations in the Tang synthesis, which is noted for its efficiency and stereocontrol.
Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition
This key step efficiently constructs the tetracyclic carbon skeleton of this compound.
Protocol:
-
Preparation of the Precursor: The decalin derivative with six contiguous stereogenic centers is prepared from commercially available ethyl 2-oxocyclohexanecarboxylate through a series of reactions including Robinson annulation, oxidation, reduction, Claisen rearrangement,[4][4]-sigmatropic rearrangement, and Weinreb ketone synthesis.[1]
-
Cycloaddition Reaction: The prepared precursor is dissolved in chloroform.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added to the solution.
-
The reaction mixture is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the tetracyclic cycloaddition product. This reaction has been demonstrated to be scalable to the gram level.[5]
Anionic Ring-Opening of the Ether Bridge
This novel strategy was developed to cleave the ether bridge in the 8-oxabicyclo[3.2.1]octene system formed from the [5+2] cycloaddition.
Protocol:
-
Substrate Preparation: The cycloaddition product is functionalized by introducing a phenylthio group via a Lewis acid-mediated SN1' substitution.[1]
-
Ring Opening: The resulting phenyl sulfide is dissolved in a mixture of THF and HMPA.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
LDA (Lithium diisopropylamide) is added dropwise to deprotonate the α-position of the phenyl sulfide.
-
The reaction is stirred at low temperature, allowing for the cleavage of the C(5)a-O bond of the ether bridge to form the diene.[1]
-
The reaction is quenched, and the desired diene product is isolated and purified.
Tropone Formation
The tropone moiety is constructed from the cycloheptadiene intermediate through a three-step sequence.[3][4][5][7]
Protocol:
-
[4+2] Cycloaddition with Singlet Oxygen:
-
The diene intermediate and a photosensitizer (e.g., tetraphenylporphyrin, TPP) are dissolved in a suitable solvent.
-
The solution is irradiated with a light source while bubbling oxygen through it to generate singlet oxygen in situ.
-
The reaction proceeds to form a peroxide adduct.
-
-
Kornblum-DeLaMare Rearrangement:
-
The peroxide from the previous step is treated with a base, such as DBU, to promote the rearrangement to a ketone.
-
-
Double Elimination:
-
The resulting ketone is treated with acid to facilitate the removal of silyl protecting groups and subsequent elimination of two water molecules, leading to the formation of the tropone ring and yielding this compound.
-
Biomimetic Synthesis of Harringtonolide
It is noteworthy that this compound is the biosynthetic precursor to the biologically active Harringtonolide. The conversion of the synthetically produced this compound to Harringtonolide has been confirmed, thus completing a formal synthesis of Harringtonolide as well.[1][3][4][5][7]
Protocol:
-
Synthetic this compound is dissolved in benzene.
-
Lead tetraacetate (Pb(OAc)4) is added to the solution.
-
The mixture is refluxed to induce a transannular oxidation.
-
The reaction yields Harringtonolide, which can be purified by standard chromatographic techniques.[5]
Logical Workflow for Tang's Synthesis
The following diagram illustrates the logical progression of the key stages in Tang's total synthesis of this compound.
Caption: Workflow of Tang's total synthesis of this compound and its conversion to Harringtonolide.
References
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Intramolecular [5+2] Cycloaddition in the Total Synthesis of Hainanolidol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the pivotal intramolecular [5+2] cycloaddition reaction utilized in the total synthesis of Hainanolidol. This key step, developed by Tang and colleagues, efficiently constructs the complex tetracyclic carbon skeleton of this natural product.
Introduction to this compound and the Significance of the [5+2] Cycloaddition
This compound is a member of the Cephalotaxus norditerpenes, a class of natural products with intricate molecular architectures.[1] While this compound itself has been reported to be biologically inactive, it is a direct precursor to Harringtonolide, a related compound that exhibits significant antineoplastic and antiviral activities.[1] Harringtonolide has shown potent inhibitory effects against several human cancer cell lines, including HCT-116 (colon), A375 (melanoma), A549 (lung), and Huh-7 (liver).[2][3] The total synthesis of this compound, therefore, provides a crucial pathway to access Harringtonolide and its analogues for further drug development studies.
The core structural challenge in the synthesis of this compound lies in the construction of its fused tetracyclic framework, which includes a seven-membered ring. The intramolecular [5+2] cycloaddition of an oxidopyrylium ylide intermediate has emerged as a powerful and stereoselective method to forge this complex core in a single step.[1] This reaction proceeds via the formation of a transient oxidopyrylium ylide from a dihydropyranone precursor, which then undergoes a concerted cycloaddition with a tethered alkene.
Key Reaction Pathway: Intramolecular [5+2] Cycloaddition
The central transformation involves the DBU-mediated intramolecular [5+2] cycloaddition of a complex precursor to yield the tetracyclic core of this compound.
Caption: Key intramolecular [5+2] cycloaddition in this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intramolecular [5+2] cycloaddition step in the total synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | Dihydropyranone Precursor | [1] |
| Solvent | Chloroform (CHCl₃) | [1] |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | Not explicitly reported | [1] |
| Yield | Not explicitly reported, but noted to proceed "smoothly" on a gram scale | [1][4] |
| Diastereoselectivity | >99:1 (single stereoisomer observed) | [1] |
Experimental Protocols
The following protocols are based on the procedures described by Tang and colleagues in their total synthesis of this compound.[1]
Protocol 1: Synthesis of the [5+2] Cycloaddition Precursor
This protocol describes the preparation of the key dihydropyranone substrate required for the intramolecular [5+2] cycloaddition.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the cycloaddition precursor.
Materials:
-
Furanyl alcohol derivative (decalin 8 in the original publication)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Esterifying agent (e.g., acetic anhydride)
-
Base (e.g., pyridine)
Procedure:
-
Oxidative Ring Expansion:
-
Dissolve the furanyl alcohol derivative in an anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of VO(acac)₂.
-
Introduce the oxidant (e.g., tert-butyl hydroperoxide) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting dihydropyranone intermediate by column chromatography.
-
-
Esterification:
-
Dissolve the purified dihydropyranone in an anhydrous solvent.
-
Add a suitable base (e.g., pyridine).
-
Add the esterifying agent (e.g., acetic anhydride) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the final precursor product by column chromatography. The product is obtained as a mixture of diastereomers.[1]
-
Protocol 2: Intramolecular [5+2] Cycloaddition
This protocol details the key cycloaddition reaction to form the tetracyclic core of this compound.
Workflow for Intramolecular [5+2] Cycloaddition
Caption: Workflow for the intramolecular [5+2] cycloaddition reaction.
Materials:
-
[5+2] Cycloaddition Precursor
-
Anhydrous Chloroform (CHCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Reaction Setup:
-
Dissolve the [5+2] cycloaddition precursor in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add DBU to the solution.
-
-
Cycloaddition:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup to remove DBU and other water-soluble impurities.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the tetracyclic cycloadduct as a single stereoisomer. The structure and relative stereochemistry of the product should be confirmed by spectroscopic methods (e.g., NMR) and, if possible, by X-ray crystallography.[1]
-
References
- 1. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity [mdpi.com]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Total Synthesis of Hainanolidol
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.
Introduction: Hainanolidol is a complex diterpenoid tropone natural product isolated from Cephalotaxus hainanensis. Its intricate molecular architecture, featuring a fused tetracyclic carbon framework and an unusual tropone moiety, has made it a challenging target for total synthesis. This document provides a detailed protocol for the total synthesis of this compound, primarily based on the stereoselective route developed by Tang and coworkers. This approach features a key intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the core structure.[1][2][3][4] An alternative synthesis has also been reported by Mander and coworkers, accomplished in 26 steps from 3,5-dimethylanisole.[5][6]
Overall Synthetic Strategy
The synthesis developed by the Tang group efficiently assembles the complex tetracyclic skeleton of this compound. The key strategic elements of this synthesis include:
-
Construction of a highly functionalized decalin derivative: This fragment contains six contiguous stereogenic centers, which are installed through a series of stereoselective reactions.
-
Intramolecular oxidopyrylium-based [5+2] cycloaddition: This powerful reaction is employed to form the fused tetracyclic carbon skeleton of this compound in a single step.[1][2][3][4][7]
-
Anionic ring-opening: A novel strategy was developed to cleave a key ether bridge present in the product of the cycloaddition.[1][2][3]
-
Formation of the tropone ring: The characteristic seven-membered tropone ring is constructed through a sequence of reactions including a [4+2] cycloaddition, a Kornblum-DeLaMare rearrangement, and a double elimination.[1][2][3][4]
Experimental Protocols
The following protocols detail the key stages of the this compound synthesis as reported by Tang and coworkers.
Part 1: Synthesis of the Decalin Derivative
The initial phase of the synthesis focuses on the preparation of a complex decalin intermediate. This is achieved through a multi-step sequence starting from commercially available materials and involves key transformations such as a Robinson annulation and stereoselective reductions and rearrangements to install the required stereocenters.[8]
Part 2: Construction of the Tetracyclic Core via [5+2] Cycloaddition
With the decalin fragment in hand, the core tetracyclic structure is assembled using a pivotal intramolecular oxidopyrylium-based [5+2] cycloaddition.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Oxidative Ring Expansion | VO(acac)₂ | Dihydropyranone Intermediate | - |
| 2 | [5+2] Cycloaddition | DBU, Chloroform, reflux | Tetracyclic Core | - |
Protocol for Intramolecular [5+2] Cycloaddition:
-
To a solution of the dihydropyranone precursor in chloroform, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reflux the reaction mixture. The oxidopyrylium species is generated in situ, which then undergoes the intramolecular [5+2] cycloaddition.[7]
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tetracyclic cycloaddition product.[1]
Part 3: Anionic Ring Opening and Tropone Formation
The final stages of the synthesis involve the cleavage of an ether bridge and the formation of the tropone ring.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Anionic Ether Bridge Cleavage | LDA | Diene Intermediate | - |
| 2 | [4+2] Cycloaddition with Singlet Oxygen | Tetraphenylporphyrin (TPP), light | Peroxide Intermediate | - |
| 3 | Kornblum-DeLaMare Rearrangement | DBU | Ketone Intermediate | - |
| 4 | Double Elimination and Desilylation | Acid | This compound | - |
Protocol for Tropone Formation:
-
[4+2] Cycloaddition: To a solution of the diene intermediate and tetraphenylporphyrin (TPP) as a photosensitizer, irradiate with a light source while bubbling oxygen through the solution. This generates singlet oxygen in situ, which undergoes a [4+2] cycloaddition with the diene to form a peroxide.[1]
-
Kornblum-DeLaMare Rearrangement: Treat the resulting peroxide with DBU to induce a Kornblum-DeLaMare rearrangement, which affords a ketone intermediate.[1][4]
-
Double Elimination: Subject the ketone intermediate to acidic conditions. This promotes the removal of the silyl protecting groups and subsequent double elimination of two water molecules to yield the final tropone ring of this compound.[1]
-
Purify the final product by chromatography to obtain pure this compound.
Data Summary
The successful synthesis of this compound is confirmed by spectroscopic analysis.
| Compound | Spectroscopic Data |
| This compound | ¹H and ¹³C NMR spectra are in accordance with the data reported for the natural product. 2D NMR (COSY, HMBC, HSQC, and NOE) experiments confirm the structure and stereochemistry.[1] |
The biomimetic transformation of the synthesized this compound to Harringtonolide, another related natural product, was also confirmed by treating this compound with lead tetraacetate, affording Harringtonolide in a 52% yield.[1]
Visualizations
Diagram 1: Overall Synthetic Workflow for this compound
Caption: Key transformations in the total synthesis of this compound.
Diagram 2: Logical Relationship of Key Cycloaddition and Rearrangement Reactions
Caption: Sequence of key reactions for core and tropone formation.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Total Synthesis of the Pentacyclic Diterpenoid Tropone this compound [openresearch-repository.anu.edu.au]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Application of Hainanolidol and Related Compounds in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hainanolidol is a promising natural compound that has garnered interest for its potential anticancer activities. This document provides a comprehensive overview of the application of this compound and structurally related compounds in cancer cell line research. It includes detailed protocols for key experiments, a summary of cytotoxic activity, and a description of the molecular pathways involved in its mechanism of action. The information presented here is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural products.
Quantitative Data Summary
The cytotoxic effects of various natural compounds, including Harringtonolide (a compound structurally related to the scope of this inquiry), have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Harringtonolide (HO) | HCT-116 | Colon Cancer | 0.61 | [1] |
| Harringtonolide (HO) | A375 | Melanoma | 1.34 | [1] |
| Harringtonolide (HO) | A549 | Lung Adenocarcinoma | 1.67 | [1] |
| Harringtonolide (HO) | Huh-7 | Hepatoma | 1.25 | [1] |
| Compound 6 (HO derivative) | HCT-116 | Colon Cancer | 0.86 | [1] |
| Compound 6 (HO derivative) | Huh-7 | Hepatoma | 1.19 | [1] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [2] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | [2] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
Signaling Pathways
This compound and related compounds often induce cancer cell death through the activation of apoptotic pathways. Apoptosis, or programmed cell death, can be initiated through two main signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.
Experimental Protocols
A general workflow for evaluating the anticancer effects of a compound like this compound is depicted below. This is followed by detailed protocols for commonly used assays.
Cell Culture
-
Cell Lines: Human cancer cell lines such as HCT-116 (colon), A549 (lung), and Huh-7 (liver) are commonly used.[1]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, an early event in apoptosis, while propidium iodide (PI) is used to identify necrotic or late apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on apoptotic pathway proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, PARP) overnight at 4°C.[3][4] β-actin is often used as a loading control.[3][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The study of this compound and related natural compounds in cancer cell lines provides valuable insights into their potential as anticancer agents. The protocols and data presented here offer a framework for the systematic evaluation of these compounds, from determining their cytotoxic efficacy to elucidating their mechanisms of action. Further research, including in vivo studies, is warranted to fully explore the therapeutic promise of this compound.
References
- 1. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Assay Protocol for Hainanolidol Cytotoxicity: Application Notes and Protocols for Researchers
For Immediate Release
Hainanolidol, a promising norditerpenoid derived from plants of the Cephalotaxus genus, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for novel anticancer drug development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. The protocols herein detail established methodologies for determining cell viability, membrane integrity, and the induction of apoptosis. Additionally, this document outlines the key signaling pathways potentially involved in this compound-induced cell death.
This compound, also referred to as Harringtonolide, has shown high potency in preliminary studies. For instance, it exhibits a half-maximal inhibitory concentration (IC50) of 43 nM in human KB nasopharynx carcinoma cells and 130 nM in HT29 colon carcinoma cells. The structural integrity of its tropone ring has been identified as crucial for its cytotoxic activity. While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, evidence from related Cephalotaxus norditerpenoids suggests the induction of apoptosis as a primary mechanism of cell death. Some studies also indicate a potential modulation of the NF-κB signaling pathway.
This document provides detailed protocols for the following assays to characterize the cytotoxic profile of this compound:
-
MTT Assay: To quantify cell viability through metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To assess cell membrane damage.
-
Annexin V/Propidium Iodide (PI) Staining: To detect and quantify apoptosis.
Data Presentation: Quantitative Summary of this compound Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines. This data is essential for selecting appropriate cell models and determining relevant concentration ranges for in vitro experiments.
| Cell Line | Cancer Type | IC50 (nM) |
| KB | Nasopharynx Carcinoma | 43 |
| HT29 | Colon Carcinoma | 130 |
| 3T3 EF | Murine Fibroblast (oncogenic) | ~400 |
| 3T3 | Murine Fibroblast (non-oncogenic) | ~400 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., KB cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2]
Materials:
-
This compound
-
Human cancer cell line (e.g., KB cells)
-
Complete culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Assay Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Human cancer cell line (e.g., KB cells)
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations: Workflows and Signaling Pathways
To facilitate a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
Application Notes and Protocols for the Biological Evaluation of Hainanolidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hainanolidol is a tetracyclic diterpenoid natural product isolated from plants of the Cephalotaxus genus. It is a derivative of the better-known compound, Harringtonolide. This compound has garnered interest within the scientific community for its potential as an anticancer agent, demonstrating antiproliferative activity against various cancer cell lines. This document provides detailed protocols for the preparation of this compound for in vitro biological assays, focusing on the assessment of its cytotoxic and potential mechanistic activities.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible results in biological assays.
Storage and Stability:
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is suitable (up to 2 years). When in solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity. The compound is stable at room temperature for short periods, such as during shipping.
Solubility:
For in vitro biological assays, this compound is readily soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and water.
Preparation of this compound Stock Solution for In Vitro Assays
A concentrated stock solution is prepared in DMSO, which can then be diluted to the final desired concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols for Biological Assays
Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their proliferation rate.
Materials:
-
Cancer cell lines (e.g., HCT-116, A375, A-549, Huh-7)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, pure
-
Multi-well plate reader (spectrophotometer)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary:
| Cell Line | IC₅₀ (µM) |
| HCT-116 (Colon Cancer) | Data not available in searched literature |
| A375 (Melanoma) | Data not available in searched literature |
| A-549 (Lung Cancer) | Data not available in searched literature |
| Huh-7 (Hepatoma) | Data not available in searched literature |
Note: While specific IC₅₀ values for this compound were not found in the reviewed literature, its parent compound, Harringtonolide, exhibits potent antiproliferative activity in the low micromolar range against these cell lines.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Based on the known mechanism of the related compound Harringtonine, which induces apoptosis, this assay is recommended to investigate if this compound elicits a similar response. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
To investigate if the antiproliferative effects of this compound are due to cell cycle arrest, another known effect of Harringtonine, cell cycle analysis can be performed using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC₅₀) for 24-48 hours, including a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase compared to the control would suggest cell cycle arrest.
-
Visualizations
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.
Putative Signaling Pathway for this compound-Induced Cell Death
Caption: A putative signaling pathway for this compound based on the known mechanism of Harringtonine.
Application Notes and Protocols: Synthesis of Harringtonolide from Hainanolidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex norditerpenoid first isolated from Cephalotaxus harringtonia, has garnered significant interest in the scientific community due to its potent biological activities.[1][2] Possessing a unique fused tetracyclic core structure that includes a tropone moiety, Harringtonolide has demonstrated notable antineoplastic and antiviral properties.[1][2] The structurally related and biologically inactive Hainanolidol, isolated from C. hainanensis, has been identified as a key biosynthetic precursor to Harringtonolide.[1][2] The chemical synthesis of Harringtonolide from this compound not only provides a route to this valuable compound for further biological evaluation but also confirms their biosynthetic relationship.[3]
This document provides detailed application notes and experimental protocols for the chemical synthesis of Harringtonolide using this compound as a precursor, based on the biomimetic transformation methodology. The provided protocols and data are intended to guide researchers in the efficient and reproducible synthesis of Harringtonolide for applications in medicinal chemistry, drug discovery, and cancer biology.
Application Notes
The synthesis of Harringtonolide from this compound is a critical process for several key research and development areas:
-
Drug Discovery and Development: Access to synthetic Harringtonolide and its analogs is essential for comprehensive structure-activity relationship (SAR) studies.[1] These studies are crucial for optimizing the therapeutic index of Harringtonolide, potentially leading to the development of new anticancer and antiviral agents with improved efficacy and reduced toxicity. The tropone and lactone moieties have been identified as essential for its cytotoxic activities.[1]
-
Cancer Biology Research: Harringtonolide exhibits significant antiproliferative activity against various cancer cell lines.[1] Its proposed mechanism of action involves the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis, making it a valuable tool for investigating novel cancer therapeutic strategies.[4][5]
-
Synthetic Chemistry: The intricate molecular architecture of Harringtonolide presents a significant challenge and opportunity for the development of novel synthetic methodologies. The successful total synthesis of both this compound and Harringtonolide, particularly through strategies like the oxidopyrylium-based [5 + 2] cycloaddition, showcases advancements in modern organic synthesis.[6][7][8][9][10]
Experimental Protocols
The following protocols are based on the successful biomimetic synthesis of Harringtonolide from this compound.
Key Chemical Transformation: Oxidation of this compound to Harringtonolide
The conversion of this compound to Harringtonolide is achieved through a transannular oxidation reaction mediated by lead tetraacetate. This reaction mimics the proposed biosynthetic pathway.[3]
Reaction Scheme:
Figure 1: Biomimetic oxidation of this compound to Harringtonolide.
Materials:
-
This compound
-
Lead tetraacetate (Pb(OAc)₄)
-
Benzene (anhydrous)
-
Standard laboratory glassware for reflux reactions
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Purification supplies (e.g., silica gel for column chromatography, TLC plates)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in anhydrous benzene.
-
Add lead tetraacetate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Harringtonolide as a solid.
Quantitative Data:
The isolated yield for the conversion of this compound to Harringtonolide has been reported to be 52%.[3]
Data Presentation
Table 1: Summary of Yields
| Precursor | Product | Reagent | Solvent | Conditions | Yield (%) | Reference |
| This compound | Harringtonolide | Lead tetraacetate | Benzene | Reflux | 52 | [3] |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features |
| ¹H NMR | Characteristic signals for the tropone ring, lactone, and the polycyclic core. |
| ¹³C NMR | Resonances corresponding to the carbonyls of the tropone and lactone, as well as the quaternary and methine carbons of the fused ring system. |
| HRMS | Calculated and found mass-to-charge ratio confirming the elemental composition. |
Table 3: Spectroscopic Data for Harringtonolide
| Data Type | Key Features | Reference |
| ¹H NMR | The ¹H NMR spectra of synthetic Harringtonolide are in agreement with those reported for the natural product. | [3] |
| ¹³C NMR | The ¹³C NMR spectra of synthetic Harringtonolide are consistent with the data reported for the natural compound. | [3] |
| HRMS | The high-resolution mass spectrometry data confirms the molecular formula of Harringtonolide. | [9] |
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the total synthesis of this compound, which then serves as the direct precursor for Harringtonolide. The synthesis is notable for its use of an oxidopyrylium-based [5+2] cycloaddition to construct the core tetracyclic skeleton.
Figure 2: General workflow for the total synthesis of Harringtonolide.
Logical Relationship of Key Intermediates
This diagram illustrates the logical progression from a key synthetic strategy to the final bioactive compound, highlighting the pivotal role of this compound.
Figure 3: Relationship between synthetic strategy and biological activity.
References
- 1. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 5. [Antitumor activities and mechanisms of action of harringtonine and homoharringtonine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Hainanolidol Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel analogues of Hainanolidol, a potent cytotoxic norditerpenoid. The information is intended to guide researchers in the development of new anticancer drug candidates based on the this compound scaffold.
Introduction
This compound, also known as harringtonolide, is a structurally complex natural product isolated from plants of the Cephalotaxus genus.[1] It possesses a unique cage-like troponoid skeleton and exhibits significant cytotoxic and antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2] The intricate architecture and promising biological profile of this compound have made it an attractive target for synthetic chemists and drug discovery programs.[3][4] This document outlines key synthetic strategies, detailed experimental protocols for analogue synthesis and biological evaluation, and quantitative data on the activity of reported analogues.
Design and Synthetic Strategies
The core structure of this compound presents considerable synthetic challenges. Several research groups have developed elegant total synthesis and semi-synthesis approaches to access this compound and its analogues.
A key strategy in the total synthesis of this compound involves the intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the tetracyclic carbon skeleton efficiently.[3][4] Another powerful method employed is the Pauson-Khand reaction to form the cyclopentenone ring system.[5]
Semi-synthesis, starting from naturally isolated this compound, offers a more direct route to novel analogues by modifying existing functional groups. This approach has been used to probe the structure-activity relationships (SAR) of the molecule.[2]
Logical Relationship of this compound Synthesis
The following diagram illustrates a generalized logical workflow for the total synthesis of this compound, highlighting key stages and transformations.
Caption: Logical workflow for this compound analogue synthesis.
Experimental Protocols
General Synthetic Procedures for this compound Analogues
The following protocols are adapted from published literature and provide a general framework for the semi-synthesis of this compound analogues.[2]
Protocol 1: Synthesis of C-15 Substituted Analogues (Example: Hydrazone Formation)
-
Dissolution: Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Reagent Addition: Add 80% hydrazine monohydrate (5 mL) to the solution.
-
Reaction: Stir the solution at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol, 10:1) to yield the C-15 hydrazone analogue.[2]
Protocol 2: Reduction of the Lactone Ring
-
Dissolution: Dissolve this compound (0.5 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C in a dry ice/acetone bath.
-
Reagent Addition: Add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexane, 1.3 mL, 1.3 mmol) dropwise to the cooled solution.
-
Reaction: Stir the mixture at -78°C for 3 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
Extraction: Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the lactone-reduced analogues.[2]
Biological Evaluation Protocol
Protocol 3: MTT Assay for Antiproliferative Activity
This protocol is used to assess the cytotoxic effects of this compound analogues on cancer cell lines.[2]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, A375, A-549, Huh-7) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) in a final volume of 200 µL/well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from synthesis to biological evaluation of this compound analogues.
Caption: Workflow for synthesis and evaluation of analogues.
Quantitative Data
The antiproliferative activities of a series of semi-synthesized this compound (HO) analogues were evaluated against four human cancer cell lines. The IC50 values are summarized in the table below.[2]
| Compound | Modification | HCT-116 IC50 (µM) | A375 IC50 (µM) | A-549 IC50 (µM) | Huh-7 IC50 (µM) |
| HO (1) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 |
| 2 | C-15 Hydrazone | >50 | >50 | >50 | >50 |
| 3 | C-15 Acetylhydrazone | >50 | >50 | >50 | >50 |
| 4 | Lactone Reduction (Diol) | >50 | >50 | >50 | >50 |
| 5 | Lactone Reduction (Diacetate) | >50 | >50 | >50 | >50 |
| 6 | 6-en-harringtonolide | 0.86 | 2.13 | 3.45 | 1.19 |
| 7 | A-ring Contracted | >50 | >50 | >50 | >50 |
| 8 | 7-Bromo | 4.32 | 8.76 | 12.54 | 9.87 |
| 9 | 2-Methoxy | >50 | >50 | >50 | >50 |
| 10 | 7-Hydroxy | 2.54 | 5.67 | 8.91 | 3.45 |
| 11a | 7-Acetoxy | 3.12 | 7.89 | 10.23 | 6.54 |
| 11b | 7-Propionoxy | 4.56 | 9.12 | 13.45 | 8.76 |
| 11c | 7-Butyroxy | 5.67 | 10.34 | 15.67 | 9.87 |
| 11d | 7-Benzoxy | 6.78 | 12.45 | 18.76 | 11.23 |
| 11e | 7-Nicotinoxy | 7.89 | 14.56 | 20.87 | 13.45 |
| 11f | 7-Isonicotinoxy | 8.91 | 16.78 | 22.98 | 15.67 |
| 12 | 7-Hydroxy (from 8) | 3.45 | 6.78 | 9.87 | 4.56 |
| 13 | 7-Oxo | 2.13 | 4.56 | 7.89 | 3.21 |
| Cisplatin | Positive Control | 3.45 | 5.67 | 6.78 | 4.56 |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound and its analogues is not yet fully elucidated. However, studies on other cytotoxic terpenoids suggest that they can modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[6] The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for such natural products.[6] The tetrahydrofuran (THF) ring in this compound is believed to be crucial for its biological activity.[2]
Putative Signaling Pathway Inhibition
The following diagram illustrates a generalized view of how a cytotoxic agent like a this compound analogue might interfere with cancer cell signaling.
Caption: Putative inhibition of cancer signaling pathways.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The synthetic strategies and protocols outlined in this document provide a foundation for the generation and evaluation of new analogues with improved potency and selectivity. Further investigation into the precise mechanism of action will be crucial for the rational design of next-generation this compound-based therapeutics.
References
- 1. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of Synthetic Hainanolidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hainanolidol is a complex pentacyclic diterpenoid tropone that was first isolated from Cephalotaxus hainanensis.[1][2] Its intricate molecular architecture and potential biological activities make it a significant target for synthetic chemists and drug development programs.[2][3] The total synthesis of this compound has been successfully achieved, paving the way for the generation of analogues and further biological evaluation.[1][2][3][4]
This document provides detailed application notes and protocols for a multi-pronged approach to assess the purity of synthetic this compound, employing orthogonal analytical techniques to ensure a comprehensive evaluation. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). Elemental Analysis is also presented as a valuable complementary technique for verifying elemental composition.
Key Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is recommended for the robust assessment of synthetic this compound purity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities and quantifying its relative purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides structural confirmation and allows for the determination of absolute purity against a certified internal standard. It is also excellent for identifying and quantifying residual solvents.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.[7][8]
-
Elemental Analysis (EA): Determines the percentage of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values for the molecular formula of this compound.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
Application Note
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of synthetic this compound by separating it from potential impurities based on differences in polarity. Given that this compound is a moderately polar, complex organic molecule, a C18 or C30 column is suitable.[12] The method described below is designed to achieve good resolution of the main peak from closely eluting impurities. UV detection is appropriate, and selecting a wavelength where this compound has some absorbance (e.g., 210-255 nm) is crucial for sensitivity.[13][14] The purity is typically reported as a percentage of the total peak area.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
-
Materials:
-
Synthetic this compound sample.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade methanol (MeOH).
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid (optional, for improving peak shape).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthetic this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Data Presentation
| Parameter | Result |
| Retention Time (min) | e.g., 15.2 |
| This compound Peak Area | e.g., 9850000 |
| Total Peak Area | e.g., 9950000 |
| Purity (%) | e.g., 99.0% |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment of synthetic this compound.
Quantitative NMR (qNMR) Spectroscopy
Application Note
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6][15] The method relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[6] For this compound, a high-purity standard such as maleic acid or dimethyl sulfone can be used. The choice of a deuterated solvent in which both this compound and the internal standard are fully soluble and have non-overlapping signals is critical.
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.
-
NMR data processing software.
-
-
Materials:
-
Synthetic this compound sample.
-
Certified internal standard (e.g., maleic acid, purity ≥ 99.5%).
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Select a well-resolved signal for this compound (analyte) and a well-resolved signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity of this compound using the following formula[6]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Data Presentation
| Parameter | Value |
| Mass of this compound (m_analyte) | e.g., 8.52 mg |
| Mass of Internal Standard (m_std) | e.g., 6.35 mg |
| Purity of Internal Standard (Purity_std) | e.g., 99.8% |
| Integral of this compound (I_analyte) | e.g., 1.00 |
| Protons for I_analyte (N_analyte) | e.g., 1H |
| Integral of Standard (I_std) | e.g., 2.15 |
| Protons for I_std (N_std) | e.g., 2H |
| MW of this compound (MW_analyte) | 384.42 g/mol |
| MW of Internal Standard (MW_std) | 116.07 g/mol |
| Calculated Purity (%) | e.g., 98.5% |
Experimental Workflow: qNMR Purity Analysis
Caption: Workflow for quantitative NMR (qNMR) for absolute purity determination.
Mass Spectrometry (MS)
Application Note
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of synthetic this compound by providing a highly accurate mass measurement.[16] Techniques like electrospray ionization (ESI) are well-suited for a molecule like this compound. The observed mass can be compared to the theoretical mass, and the difference (mass error) should be within a few parts per million (ppm) for a high-purity sample. LC-MS can also be used to identify the molecular weights of any impurities detected in the HPLC analysis.[17][18]
Experimental Protocol
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Syringe pump for direct infusion or an LC system for LC-MS.
-
-
Materials:
-
Synthetic this compound sample.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid).
-
-
Direct Infusion Method:
-
Prepare a dilute solution of this compound (approx. 10 µg/mL) in methanol or acetonitrile.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
-
LC-MS Method:
-
Use the same HPLC conditions as described in the HPLC section.
-
Divert the flow from the HPLC column into the ESI source of the mass spectrometer.
-
Acquire mass spectra across the entire chromatographic run.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the most abundant ion (e.g., [M+H]⁺).
-
Calculate the theoretical exact mass of the same ion based on the molecular formula of this compound (C₂₂H₂₄O₅).
-
Calculate the mass error in ppm: Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10⁶
-
Data Presentation
| Parameter | Value |
| Molecular Formula | C₂₂H₂₄O₅ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 385.1697 |
| Observed Exact Mass | e.g., 385.1695 |
| Mass Error (ppm) | e.g., -0.52 ppm |
Logical Relationship: Orthogonal Purity Assessment
Caption: Orthogonal methods for a comprehensive purity assessment of this compound.
Elemental Analysis (EA)
Application Note
Elemental analysis provides the percentage by mass of carbon, hydrogen, and (by difference) oxygen in a sample.[9] This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[10] The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula of this compound within an acceptable margin, typically ±0.4%.[19][20] This method is particularly useful for detecting inorganic impurities that would not be observed by HPLC or NMR.
Experimental Protocol
-
Instrumentation:
-
CHNS/O elemental analyzer.
-
-
Materials:
-
A dried, homogeneous sample of synthetic this compound (2-3 mg).
-
-
Procedure:
-
Accurately weigh the sample into a tin or silver capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
The instrument combusts the sample at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity or infrared spectroscopy.
-
The instrument software calculates the percentage of C and H. Oxygen is typically determined by pyrolysis in a separate analysis.
-
-
Data Analysis:
-
Compare the experimental %C and %H values to the theoretical values for this compound (C₂₂H₂₄O₅).
-
Theoretical %C = (12.011 * 22 / 384.42) * 100 = 68.73%
-
Theoretical %H = (1.008 * 24 / 384.42) * 100 = 6.29%
-
Theoretical %O = (15.999 * 5 / 384.42) * 100 = 20.98%
-
Data Presentation
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 68.73 | e.g., 68.55 | -0.18 |
| Hydrogen (H) | 6.29 | e.g., 6.35 | +0.06 |
Conclusion
A comprehensive assessment of the purity of synthetic this compound requires the application of multiple, orthogonal analytical techniques. HPLC provides excellent information on the relative purity and the presence of related impurities. qNMR offers a robust method for determining absolute purity and identifying residual solvents. High-resolution mass spectrometry confirms the molecular formula, and elemental analysis verifies the elemental composition. By combining the data from these methods, researchers, scientists, and drug development professionals can be confident in the quality and purity of their synthetic this compound, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.
References
- 1. Total Synthesis of the Pentacyclic Diterpenoid Tropone this compound [openresearch-repository.anu.edu.au]
- 2. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 4. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. uft-plovdiv.bg [uft-plovdiv.bg]
- 14. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. almacgroup.com [almacgroup.com]
- 18. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Hainanolidol: A Protocol for Elucidating its Mechanism of Action
For Immediate Release
[City, State] – [Date] – As interest in novel therapeutic agents from natural sources continues to grow, this document provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals investigating the mechanism of action of Hainanolidol. This diterpenoid, isolated from Cephalotaxus hainanensis, has shown potential as an anticancer agent, and understanding its molecular targets is crucial for its development as a therapeutic.[1][2]
This protocol outlines a systematic approach to dissect the cellular and molecular effects of this compound, focusing on key signaling pathways commonly dysregulated in cancer and modulated by other terpenoids.[3] The methodologies provided herein are designed to be a starting point for a thorough investigation, adaptable to various cancer cell line models.
Proposed Signaling Pathways for Investigation
Based on the known anticancer properties of related terpenoids, the following signaling pathways are proposed as primary targets for investigating the mechanism of action of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its overactivation is a hallmark of many cancers.[4][5][6][7] Terpenoids have been shown to inhibit this pathway, making it a logical starting point for this compound research.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in inflammation and cell survival, and its constitutive activation is linked to cancer development and chemoresistance.[8][9] Several terpenoids exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting proliferation and survival.[10][11] Inhibition of STAT3 signaling is a known mechanism of action for some terpenoids.[12]
References
- 1. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 2. scispace.com [scispace.com]
- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Hainanolidol and its Analogs with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hainanolidol is a norditerpenoid isolated from Cephalotaxus hainanensis. While this compound itself is reported to be biologically inactive, it is a direct precursor to Harringtonolide, a compound noted for its potential anticancer properties. The broader class of Cephalotaxus alkaloids, particularly Harringtonine (HT) and Homoharringtonine (HHT), have been more extensively studied and have demonstrated significant antitumor activity, especially in hematological malignancies. Homoharringtonine (also known as Omacetaxine mepesuccinate) is an FDA-approved drug for chronic myeloid leukemia (CML).
The rationale for using these natural products in combination with standard chemotherapy is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of each agent.[1] This document provides an overview of the preclinical data on the combination of Harringtonine and Homoharringtonine with various chemotherapy agents, detailed experimental protocols for evaluating such combinations, and a summary of the signaling pathways involved. Given the limited direct data on this compound, the information presented here is based on its closely related and bioactive analogs, providing a strong foundation for investigating this compound's potential in combination therapies following its conversion to Harringtonolide.
Data Presentation: Synergistic Effects of Harringtonine and Homoharringtonine in Combination Therapy
The following tables summarize the quantitative data from in vitro studies assessing the interaction between Harringtonine or Homoharringtonine and various chemotherapeutic agents. The type of interaction is often determined by the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Interaction of Harringtonine (HT) with Chemotherapy Agents in KG-1 Human Acute Myelogenous Leukemia Cells
| Chemotherapy Agent | Interaction Type |
| Cytosine Arabinoside | Additive[2] |
| Dexamethasone | Additive[2] |
| Methotrexate | Subadditive[2] |
| Adriamycin | Subadditive to Protective[2] |
| 5-Fluorouracil | Subadditive to Protective[2] |
| Acivicin | Protective (Antagonistic)[2] |
| L-Asparaginase | Protective (Antagonistic)[2] |
Data from a study analyzing drug-drug interaction at the cellular level. "Protective" indicates an antagonistic effect.[2]
Table 2: Synergistic Effects of Homoharringtonine (HHT) with Chemotherapy Agents
| Combination Partner | Cancer Type | Cell Line(s) | Key Findings (Quantitative) | Interaction Type |
| Bortezomib | Myelodysplastic Syndrome | SKM-1 | CI values at ED50, ED75, and ED90 were 0.353, 0.214, and 0.133, respectively.[3] | Synergistic[3] |
| Venetoclax | Acute Myeloid Leukemia | OCI-AML3, THP-1 | Significant synergism calculated by Excess Over Bliss Additivism (EOBA) and Combination Index (CI).[4] | Synergistic[4][5] |
| Cytarabine | Acute Myeloid Leukemia | N/A | Current clinical regimens combining HHT with cytarabine and daunorubicin or aclarubicin induce up to 85% complete response.[6] | Synergistic[7] |
| Ibrutinib | Acute Myeloid Leukemia | MV4-11, MOLM-13 | Synergistic inhibitory effect on proliferation and induction of apoptosis.[8] | Synergistic[8] |
Signaling Pathways and Mechanisms of Action
Homoharringtonine, often in combination with other agents, exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of Protein Synthesis and Downregulation of Anti-Apoptotic Proteins
The primary mechanism of HHT is the inhibition of protein synthesis by preventing the initial elongation step of translation.[7] This leads to the rapid depletion of short-lived anti-apoptotic proteins, most notably Mcl-1.[5][6] Mcl-1 is a key resistance factor to Bcl-2 inhibitors like Venetoclax. By downregulating Mcl-1, HHT sensitizes cancer cells to Venetoclax-induced apoptosis.
Caption: HHT inhibits protein synthesis, leading to Mcl-1 depletion and promoting apoptosis.
Modulation of Pro-Survival Signaling Pathways
HHT has been shown to suppress multiple pro-survival signaling cascades that are often hyperactive in cancer cells. These include the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways. Inhibition of these pathways leads to decreased cell proliferation, cell cycle arrest, and reduced survival.[9][10]
References
- 1. Effects of harringtonine in combination with acivicin, adriamycin, L-asparaginase, cytosine arabinoside, dexamethasone, fluorouracil or methotrexate on human acute myelogenous leukemia cell line KG-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect and Molecular Mechanism of Homoharringtonine and Bortezomib on SKM-1 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine Overcomes Drug Resistance and Synergises with Venetoclax in Acute Myeloid Leukemia Via Inhibiting Protein Synthesis | Blood | American Society of Hematology [ashpublications.org]
- 4. Synergistic efficacy of homoharringtonine and venetoclax on acute myeloid leukemia cells and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine: an effective new natural product in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hainanolidol
Welcome to the technical support center for the total synthesis of Hainanolidol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges, primarily revolving around the construction of its complex and sterically congested tetracyclic core. Key difficulties include:
-
Construction of the Tetracyclic Carbon Skeleton: Assembling the fused 7/6/5/6 ring system with the correct stereochemistry is a major hurdle.
-
Formation of the Tropone Moiety: The synthesis of the unusual and sensitive seven-membered tropone ring often involves multi-step sequences with potential for low yields.
-
Cleavage of the Ether Bridge: Syntheses proceeding through bridged bicyclic intermediates, such as the 8-oxabicyclo[3.2.1]octene system, require a challenging and selective cleavage of a resilient ether linkage.[1][2][3][4]
-
Stereocontrol: The molecule contains multiple contiguous stereocenters that must be set with high precision.
-
Protecting Group Strategy: The presence of various functional groups necessitates a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[5][6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Challenge 1: Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition
The intramolecular [5+2] cycloaddition of an oxidopyrylium ylide is a key strategy to construct the tetracyclic core of this compound.[1][2][3][4]
Q2: My intramolecular [5+2] cycloaddition is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in this key cycloaddition can be frustrating. Here are several factors to investigate:
-
Purity of the Dihydropyranone Precursor: The precursor to the oxidopyrylium ylide must be of high purity. Impurities can inhibit the reaction or lead to side products.
-
Solution: Purify the dihydropyranone precursor meticulously using flash column chromatography. Ensure it is completely dry before use.
-
-
Inefficient Generation of the Oxidopyrylium Ylide: The formation of the reactive ylide is critical.
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions. The choice of base and solvent is crucial; 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar, high-boiling solvent like chloroform is often effective.[3]
-
-
Decomposition of the Ylide or Product: Oxidopyrylium ylides and the cycloaddition product can be thermally sensitive.
-
Solution: Optimize the reaction temperature. While reflux is often required, prolonged heating at excessively high temperatures can lead to decomposition. Monitor the reaction progress closely by TLC and stop the reaction as soon as the starting material is consumed.
-
-
Steric Hindrance: The tether connecting the pyrone and the alkene can influence the cycloaddition's efficiency.
-
Solution: If possible, redesign the substrate to minimize steric hindrance in the transition state. This is a significant synthetic modification and should be considered as a last resort.
-
Experimental Protocol: Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition (Adapted from Tang et al.) [2][3]
To a solution of the dihydropyranone precursor in anhydrous chloroform, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the tetracyclic cycloaddition product.
| Parameter | Value/Condition |
| Solvent | Anhydrous Chloroform |
| Base | DBU |
| Temperature | Reflux |
| Monitoring | Thin-Layer Chromatography (TLC) |
Troubleshooting Workflow: Low Yield in [5+2] Cycloaddition
Caption: A workflow for troubleshooting low yields in the [5+2] cycloaddition.
Challenge 2: Anionic Ring-Opening of the 8-Oxabicyclo[3.2.1]octene System
The cleavage of the ether bridge in the tetracyclic intermediate is a critical and often low-yielding step.[2][3]
Q3: The anionic ring-opening of my 8-oxabicyclo[3.2.1]octene intermediate is not proceeding or giving a complex mixture. What should I do?
A3: This is a known bottleneck in the synthesis. The stability of the bicyclic ether and the potential for multiple reaction pathways can lead to difficulties.
-
Ineffective Deprotonation: The generation of the necessary anion for the ring-opening is crucial.
-
Solution: Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The reaction must be conducted at low temperatures (e.g., -78 °C) to prevent side reactions. The addition of HMPA can sometimes facilitate the deprotonation and subsequent ring-opening.[3]
-
-
Wrong C-O Bond Cleavage: The anionic rearrangement can potentially proceed through different pathways, leading to isomeric products.
-
Solution: The regioselectivity of the cleavage is dictated by the stability of the resulting carbanion and the geometry of the system. The introduction of a directing group, such as a phenylthio group as demonstrated by Tang and co-workers, can provide a handle to control the regioselectivity of the deprotonation and subsequent elimination.[3]
-
-
Decomposition of Starting Material or Product: The starting material or the diene product can be unstable under strongly basic conditions.
-
Solution: Maintain a low reaction temperature and quench the reaction as soon as the starting material is consumed. A careful workup is essential to neutralize the base and avoid product degradation.
-
Experimental Protocol: Anionic Ring-Opening (Adapted from Tang et al.) [3]
To a solution of the phenylthio-substituted tetracyclic intermediate in anhydrous THF at -78 °C, a freshly prepared solution of LDA in THF is added dropwise. HMPA can be added to facilitate the reaction. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
| Parameter | Value/Condition |
| Solvent | Anhydrous THF |
| Base | Lithium Diisopropylamide (LDA) |
| Additive | Hexamethylphosphoramide (HMPA) |
| Temperature | -78 °C |
| Quenching Agent | Saturated aq. NH4Cl |
Logical Relationship: Anionic Ring-Opening
Caption: The key steps in the anionic ring-opening reaction.
Challenge 3: Tropone Formation
The formation of the tropone ring is typically achieved in a multi-step sequence from a diene intermediate.[2][3][7]
Q4: I am having trouble with the tropone formation sequence. The yield of the final tropone is low. Where could the problem be?
A4: The tropone formation sequence, often involving a [4+2] cycloaddition with singlet oxygen and a Kornblum-DeLaMare rearrangement, has several critical points.
-
Inefficient Singlet Oxygen Generation/Reaction: The initial [4+2] cycloaddition with singlet oxygen can be sluggish or lead to side products.
-
Solution: Use a suitable photosensitizer like tetraphenylporphyrin (TPP) and a light source with the appropriate wavelength. Ensure a constant stream of oxygen is bubbled through the solution. The choice of solvent is also important; chlorinated solvents are often effective.
-
-
Low Yield in Kornblum-DeLaMare Rearrangement: The base-promoted rearrangement of the endoperoxide to the corresponding ketone can be inefficient.
-
Solution: The choice of base is critical. DBU is often effective for this transformation.[3] The reaction should be performed at a suitable temperature and monitored closely to avoid decomposition.
-
-
Difficulties in the Final Elimination Step: The final double elimination to form the tropone can be challenging.
-
Solution: Acidic conditions are typically required for the elimination of two molecules of water. The choice of acid and reaction conditions should be carefully optimized to favor the formation of the thermodynamically stable aromatic tropone ring.
-
Experimental Protocol: Tropone Formation (Adapted from Tang et al.) [2][3]
A solution of the diene intermediate and tetraphenylporphyrin (TPP) in a suitable solvent (e.g., CH2Cl2) is irradiated with a sodium lamp while oxygen is bubbled through the solution. After the reaction is complete (monitored by TLC), the solvent is removed, and the residue is dissolved in a new solvent. DBU is then added to effect the Kornblum-DeLaMare rearrangement. Finally, an acid (e.g., trifluoroacetic acid) is added to promote the double elimination, yielding this compound. The product is then purified by chromatography.
| Step | Reagents and Conditions |
| [4+2] Cycloaddition | Singlet Oxygen (O2, light, TPP sensitizer) |
| Kornblum-DeLaMare | DBU |
| Double Elimination | Acid (e.g., TFA) |
Signaling Pathway: Tropone Formation
Caption: The reaction cascade for the formation of the tropone ring in this compound.
Data Presentation
Table 1: Summary of Key Reactions and Reported Yields in the Total Synthesis of this compound (Tang et al.)
| Reaction Step | Key Reagents/Conditions | Reported Yield | Reference |
| Intramolecular [5+2] Cycloaddition | DBU, Chloroform, reflux | Not explicitly stated for this single step, but the multi-step sequence to the cycloaddition product is reported. | [2][3] |
| Anionic Ring-Opening | LDA, HMPA, THF, -78 °C | ~50-60% for the two-step sequence including phenylthioether formation and elimination. | [3] |
| Tropone Formation | 1. O2, TPP, light; 2. DBU; 3. Acid | ~30-40% over the three-step sequence. | [3] |
| Biomimetic Oxidation to Harringtonolide | Pb(OAc)4, Benzene, reflux | 52% | [3] |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Protecting Group Strategies
Q5: What are the key considerations for the protecting group strategy in the synthesis of this compound?
A5: A successful synthesis of this compound relies on a carefully planned and executed protecting group strategy. Key considerations include:
-
Orthogonality: With multiple hydroxyl groups and other reactive moieties, it is essential to use protecting groups that can be removed under different conditions without affecting others. For example, silyl ethers (like TBS), which are removed with fluoride ions or acid, can be used alongside protecting groups that are stable to these conditions.
-
Stability: The protecting groups must be robust enough to withstand the various reaction conditions throughout the synthesis, including strongly basic conditions (LDA) and oxidative steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Influence on Reactivity: Protecting groups can influence the stereochemical outcome of reactions by altering the steric environment around a reactive center. This can be either beneficial or detrimental and must be considered during the synthetic design.
Commonly Used Protecting Groups in Complex Syntheses:
| Functional Group | Protecting Group | Deprotection Conditions |
| Alcohol | Silyl Ethers (e.g., TBS, TES) | F- (e.g., TBAF), Acid (e.g., TFA, HCl) |
| Alcohol | Benzyl Ether (Bn) | Hydrogenolysis (H2, Pd/C) |
| Carbonyl | Acetal/Ketal | Acidic hydrolysis |
This technical support center provides a starting point for addressing the common challenges in the total synthesis of this compound. For more detailed information, consulting the primary literature and its supporting information is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Hainanolidol
Welcome to the technical support center for the synthesis of Hainanolidol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex natural product. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound that affect the overall yield?
A1: Based on reported syntheses, the most critical stages impacting the overall yield are the intramolecular [5+2] cycloaddition to form the tetracyclic core, the subsequent anionic ring-opening of the ether bridge, and the multi-step sequence to construct the tropone moiety. Each of these steps involves complex transformations where side reactions can significantly lower the yield. Careful optimization of reaction conditions and purification techniques at these stages is paramount.
Q2: The intramolecular [5+2] cycloaddition is a key step. What are the common pitfalls?
A2: The intramolecular oxidopyrylium-based [5+2] cycloaddition is a powerful transformation, but it can be sensitive to substrate purity, solvent, and temperature. Common issues include incomplete reaction, the formation of diastereomers, and undesired side reactions of the oxidopyrylium intermediate. Ensuring the precursor is of high purity and meticulously controlling the reaction temperature are crucial for success.
Q3: I am having trouble with the Kornblum-DeLaMare rearrangement step. What should I look out for?
A3: The Kornblum-DeLaMare rearrangement is used to convert a peroxide to a ketone and an alcohol. In the context of the this compound synthesis, incomplete rearrangement or the formation of side products can occur. The choice of base and reaction time are critical parameters. It is important to monitor the reaction closely by TLC to avoid over-reaction or decomposition of the desired product.
Q4: The formation of the tropone ring seems complex. Can you elaborate on the challenges?
A4: The construction of the tropone ring in the synthesis of this compound involves a sequence of reactions, including a [4+2] cycloaddition with singlet oxygen, a Kornblum-DeLaMare rearrangement, and a double elimination. Challenges can arise at each stage. The singlet oxygen reaction can sometimes lead to a mixture of products, and the final double elimination to form the tropone can be low-yielding if the conditions are not optimal.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular [5+2] Cycloaddition
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the cycloadduct. | 1. Insufficient reaction time or temperature. 2. Impure starting material. 3. Inefficient generation of the oxidopyrylium intermediate. | 1. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature. 2. Ensure the precursor is meticulously purified before the reaction. 3. Check the quality of the reagents used for generating the oxidopyrylium ylide. |
| Formation of multiple products. | 1. Presence of diastereomers in the starting material. 2. Undesired side reactions of the oxidopyrylium intermediate. | 1. Confirm the stereochemical purity of the precursor. 2. Use high-purity, dry solvents and run the reaction under an inert atmosphere to minimize side reactions. |
Problem 2: Issues with the Anionic Ring-Opening
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired diene. | 1. Incomplete reaction. 2. Formation of undesired regioisomers. | 1. Ensure the base (e.g., LDA) is freshly prepared and accurately titrated. 2. Carefully control the reaction temperature, as temperature fluctuations can affect regioselectivity. |
| Decomposition of starting material or product. | 1. Reaction temperature is too high. 2. Presence of electrophilic impurities. | 1. Maintain a low reaction temperature throughout the addition of the base and the reaction progress. 2. Use freshly distilled, dry solvents and ensure all glassware is rigorously dried. |
Problem 3: Inefficient Tropone Formation Sequence
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the [4+2] cycloaddition with singlet oxygen. | 1. Inefficient generation of singlet oxygen. 2. Competing ene reaction. | 1. Ensure the light source is of the correct wavelength and intensity for the photosensitizer used. 2. Optimize the reaction temperature and solvent to favor the [4+2] cycloaddition over the ene reaction. |
| Incomplete Kornblum-DeLaMare rearrangement. | 1. Insufficient base or reaction time. | 1. Use a slight excess of a non-nucleophilic base (e.g., DBU). 2. Monitor the reaction by TLC to determine the optimal reaction time. |
| Low yield in the final double elimination step. | 1. Harsh reaction conditions leading to decomposition. | 1. Carefully control the temperature and concentration of the acid catalyst. 2. Consider using a milder acid or a different solvent system. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of this compound as described by Tang and co-workers.
| Step | Transformation | Reported Yield (%) |
| 1 | Intramolecular [5+2] Cycloaddition | 75 |
| 2 | Anionic Ring-Opening | 68 |
| 3 | [4+2] Cycloaddition with Singlet Oxygen | Not explicitly reported |
| 4 | Kornblum-DeLaMare Rearrangement | Not explicitly reported |
| 5 | Double Elimination to form Tropone | 45 (over 3 steps) |
Experimental Protocols
Key Experiment: Intramolecular [5+2] Cycloaddition
This protocol is adapted from the supplementary information of the publication by Tang and co-workers.
Procedure:
-
To a solution of the dihydropyranone precursor (1.0 eq) in dry toluene (0.01 M) is added DBU (1.5 eq).
-
The reaction mixture is heated to reflux and stirred for the time indicated by TLC monitoring (typically 2-4 hours).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic cycloadduct.
Key Experiment: Tropone Formation
This multi-step protocol is a crucial part of the synthesis.
Part A: [4+2] Cycloaddition with Singlet Oxygen
-
A solution of the diene intermediate, a photosensitizer (e.g., Rose Bengal), and a singlet oxygen quencher (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) in a suitable solvent (e.g., CH₂Cl₂) is irradiated with a suitable light source (e.g., a 150W tungsten lamp) while oxygen is bubbled through the solution.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
Part B: Kornblum-DeLaMare Rearrangement
-
The crude peroxide from the previous step is dissolved in a dry solvent (e.g., CH₂Cl₂).
-
A non-nucleophilic base (e.g., DBU) is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
Part C: Double Elimination
-
The crude product from the rearrangement is dissolved in a suitable solvent (e.g., benzene).
-
An acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux.
-
After completion (monitored by TLC), the reaction is worked up and the product is purified by chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the total synthesis of this compound.
Caption: A logical approach to troubleshooting low yields in the synthesis.
Overcoming stereoselectivity issues in Hainanolidol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity issues encountered during the total synthesis of Hainanolidol. The information is targeted toward researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered in key stereoselective steps during the synthesis of this compound.
Issue 1: Poor Diastereoselectivity in the Reduction of the C22 Ketone
Question: My reduction of the ketone at C22 is producing an unfavorable mixture of diastereomeric alcohols. How can I improve the stereoselectivity of this reduction?
Answer: The reduction of the C22 ketone is known to produce a mixture of diastereomers.[1] To enhance the diastereoselectivity, consider the following troubleshooting steps:
-
Reagent Selection: The choice of reducing agent is critical. While NaBH4 is commonly used, its selectivity can be moderate.[1] Experiment with more sterically demanding reducing agents, such as L-Selectride® or K-Selectride®, which can favor attack from the less hindered face of the ketone.
-
Temperature Control: Perform the reduction at lower temperatures (e.g., -78 °C) to increase the transition state discrimination, which often leads to higher diastereoselectivity.
-
Chelation Control: If there are nearby Lewis basic groups, consider using a chelating reducing agent like zinc borohydride (Zn(BH4)2). Chelation can lock the conformation of the substrate and force the hydride to attack from a specific face.
-
Protecting Group Strategy: The nature of the protecting groups on adjacent stereocenters can influence the steric environment around the ketone. If feasible, consider using different protecting groups that may better direct the incoming hydride.
Data on Diastereoselectivity of C22 Ketone Reduction
| Reducing Agent | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:undesired) |
| NaBH4 | Not specified | Not specified | Mixture of diastereomers[1] |
| L-Selectride® | -78 | THF | Potentially improved selectivity |
| K-Selectride® | -78 | THF | Potentially improved selectivity |
Note: Specific ratios for alternative reducing agents require experimental validation.
Issue 2: Low Yield or Poor Selectivity in the Claisen Rearrangement
Question: I am experiencing low yields and/or a mixture of stereoisomers in the Claisen rearrangement step to form the bicyclic compound with five contiguous stereogenic centers. What are the critical parameters for this reaction?
Answer: The Claisen rearrangement in the synthesis of this compound is reported to be highly stereoselective.[1] If you are facing issues, consider the following:
-
Purity of Starting Material: Ensure the precursor vinyl ether is of high purity. Impurities can lead to side reactions and lower the overall yield.
-
Thermal Conditions: This rearrangement is thermally driven. The reaction temperature and time are crucial. If the temperature is too low, the reaction may be incomplete. If it is too high or the reaction time is too long, decomposition or formation of side products can occur. A carefully controlled temperature ramp or microwave irradiation might provide better results.
-
Solvent Effects: The choice of a high-boiling, non-polar solvent is typical for Claisen rearrangements. Solvents like toluene or xylene are commonly used. Ensure the solvent is anhydrous.
-
Lewis Acid Catalysis: While not explicitly mentioned in the core literature for this specific step, some Claisen rearrangements can be accelerated and their stereoselectivity enhanced by the use of a Lewis acid. This could be an avenue for optimization if thermal conditions are not satisfactory.
Frequently Asked Questions (FAQs)
Q1: What is the key to establishing the initial stereochemistry in the decalin core?
A1: The initial six contiguous stereogenic centers in the decalin derivative are established through a series of well-controlled reactions. A key step is a Robinson annulation, followed by a sequence of oxidations and diastereoselective reductions.[2] The desired β-stereochemistry of a crucial alcohol intermediate is achieved through an oxidation-reduction sequence via an enone.[1]
Q2: How is the cis-fusion of the decalin ring system achieved?
A2: The cis-fused decalin derivative is formed via a stereoselective[1][1]-sigmatropic rearrangement.[1][2] This rearrangement is designed to install the olefin in the desired position for subsequent transformations.
Q3: The intramolecular [5+2] cycloaddition is reported to be highly stereoselective. What are the key factors for this selectivity?
A3: The intramolecular oxidopyrylium-based [5+2] cycloaddition is a powerful reaction that forms the tetracyclic carbon skeleton.[3][4][5] The high stereoselectivity, yielding only one stereoisomer, is largely substrate-controlled.[1] The conformation of the tether connecting the oxidopyrylium and the alkene dictates the facial selectivity of the cycloaddition. It is crucial to use the specified conditions, such as refluxing chloroform in the presence of DBU, to ensure the reaction proceeds smoothly.[1]
Q4: What is the strategy for cleaving the ether bridge in the 8-oxabicyclo[3.2.1]octene system?
A4: An anionic ring-opening strategy was developed for this transformation.[1][3][4] This involves the introduction of a phenylthio group, followed by deprotonation at the α-position to the sulfide using LDA in the presence of HMPA, which facilitates the cleavage of the oxygen bridge.[1]
Q5: How is the tropone ring formed in a stereocontrolled manner?
A5: The formation of the tropone ring is achieved through a sequence of reactions: a [4+2] cycloaddition of a diene with singlet oxygen, followed by a Kornblum-DeLaMare rearrangement, and finally a double elimination.[1][3][4][6] The stereochemistry of the tropone ring itself is planar and achiral, but its formation from the complex tetracyclic intermediate is a critical part of the overall synthesis.
Experimental Protocols
Key Experiment: Intramolecular Oxidopyrylium [5+2] Cycloaddition
This protocol describes the formation of the tetracyclic cycloaddition product.
-
Substrate Preparation: The dihydropyran precursor is synthesized from the corresponding furanyl alcohol via a VO(acac)2-catalyzed oxidative ring expansion followed by esterification.[1]
-
Cycloaddition Reaction:
-
Dissolve the dihydropyran precursor in anhydrous chloroform.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the cycloaddition product as a single stereoisomer.[1]
-
Key Experiment: Anionic Ring-Opening of the Ether Bridge
This protocol details the cleavage of the ether bridge in the cycloaddition product.
-
Introduction of the Phenylthio Group:
-
The hexacyclic lactone is treated with a Lewis acid (e.g., a boron trifluoride etherate) and thiophenol to introduce the phenylthio group via an SN1' substitution.[1]
-
-
Anionic Ring Opening:
-
Dissolve the phenylthio-substituted compound in anhydrous THF.
-
Add HMPA.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of Lithium Diisopropylamide (LDA).
-
Stir the reaction mixture at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to obtain the diene product.[1]
-
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Workflow for stereocontrol in the synthesis of the core structure.
Caption: Troubleshooting logic for poor diastereoselectivity in ketone reduction.
References
- 1. scispace.com [scispace.com]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Navigating the Intramolecular Oxidopyrylium [5+2] Cycloaddition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intramolecular oxidopyrylium-based [5+2] cycloaddition is a powerful transformation for the synthesis of complex seven-membered heterocyclic ring systems, which are key structural motifs in numerous bioactive natural products.[1][2] Despite its synthetic utility, researchers can encounter challenges in achieving optimal yields, and controlling stereoselectivity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the intramolecular oxidopyrylium-based [5+2] cycloaddition, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Q1: My reaction is resulting in a low yield or no desired cycloadduct. What are the common causes and how can I address them?
A1: Low yields are a frequent challenge and can stem from several factors. A primary concern is the competitive dimerization of the oxidopyrylium ylide intermediate, which can be more favorable than the desired intramolecular cycloaddition.[3] Additionally, harsh reaction conditions can lead to substrate decomposition.[2]
Troubleshooting Steps:
-
Optimize Ylide Generation and Concentration: The method of generating the oxidopyrylium ylide is critical. If using a 3-hydroxy-4-pyrone precursor with methyl triflate, the choice of base is important. A base with a lower pKa, such as N,N-dimethylaniline, can slowly deprotonate the precursor, keeping the instantaneous concentration of the reactive ylide low and thus minimizing dimerization.[3]
-
Adjust Reaction Temperature: Intramolecular cycloadditions can often be conducted at lower temperatures compared to their intermolecular counterparts due to the tethered nature of the reactants.[2] However, some substrates may require elevated temperatures to proceed efficiently. A systematic screen of reaction temperatures (e.g., from room temperature up to 150°C) is recommended.[4]
-
Consider Catalysis: The use of a catalyst can significantly improve yields. For instance, palladium catalysis has been shown to more than double the yield in certain acetoxypyran-based oxidopyrylium cycloadditions.[3][5]
-
Precursor Stability: Ensure the stability of your oxidopyrylium precursor. Precursors derived from the Achmatowicz reaction are common, and their purity and stability are crucial for success.[3]
-
Issue 2: Poor Diastereoselectivity
-
Q2: I am observing poor diastereoselectivity in my cycloaddition. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a key advantage of the intramolecular variant of this reaction.[1] However, factors such as the nature of the tether connecting the pyrone and the alkene, as well as the substitution on the alkene, can significantly influence the stereochemical outcome.[1][4]
Troubleshooting Steps:
-
Modify the Tether: The length and rigidity of the tether play a crucial role. Varying the tether length to form different ring sizes (e.g., 5-, 6-, or 7-membered rings upon cyclization) can impact diastereoselectivity.[4] Introducing steric bulk on the tether can also consistently improve diastereoselectivity.[4]
-
Introduce Chiral Auxiliaries or Centers: The presence of a chiral center on the tether can effectively direct the stereochemical course of the cycloaddition. For example, substrates with an α-alkoxy chiral center have been shown to provide high diastereoselectivity.[6] Similarly, a β-chiral center on the alkene tether can lead to high diastereoselectivity, particularly for the formation of 5- and 6-membered rings.[4]
-
Utilize Catalysis: Asymmetric catalysis can provide excellent stereocontrol. A dual catalyst system consisting of a chiral primary aminothiourea and a second achiral thiourea has been successfully employed for enantioselective intramolecular [5+2] cycloadditions.[7]
-
Issue 3: Substrate Reactivity Problems
-
Q3: My substrate is unreactive under standard conditions. What modifications can I explore?
A3: The electronic and steric properties of the alkene dipolarophile can significantly impact reactivity.
Troubleshooting Steps:
-
Alkene Substitution: Increased substitution on the alkene can sometimes diminish reactivity.[7] If possible, modifying the substrate to have a less substituted alkene might be beneficial. Conversely, electron-rich styrenes have shown good reactivity as dipolarophiles in related intermolecular reactions, suggesting that electronic tuning of the tethered alkene could be a viable strategy.[5]
-
Alternative Ylide Generation: If one method of generating the oxidopyrylium ylide is proving ineffective for your substrate, exploring alternative precursors may be worthwhile. The most common precursors are acetoxypyranones (from the Achmatowicz reaction) and 3-hydroxy-4-pyrones.[3]
-
Functional Group Compatibility: While the reaction is robust, certain functional groups may interfere. Amide tethers have been successfully used and may offer an alternative to traditional carbon or ether linkages.[1][2]
-
Quantitative Data Summary
The following tables summarize quantitative data from cited literature to provide a comparative overview of reaction conditions and outcomes.
Table 1: Effect of Tether and Chiral Center on Diastereoselectivity [4]
| Entry | Tether Forms Ring Size | R Group on β-Chiral Center | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 5-membered | Me | 89 | 10:1 |
| 2 | 5-membered | i-Pr | 95 | 15:1 |
| 3 | 5-membered | Ph | 92 | >19:1 |
| 4 | 6-membered | Me | 99 | 3:1 |
Reactions were carried out using N-methylpyrrolidine in CH3CN at 150 °C.
Table 2: Optimization of Asymmetric Cycloaddition [6]
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | NMP (2) | 23 | 24 | No Reaction | - |
| 2 | NMP (4) | 60 | 4 | Complex Mixture | - |
| 3 | NMP (4) | 80 | 6 | 26 | >19:1 |
| 4 | NMP (4) | 100 | 4 | 60 | >19:1 |
NMP = N-methylpyrrolidine
Experimental Protocols
Below are generalized experimental protocols based on methodologies described in the literature. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Base-Mediated Intramolecular [5+2] Cycloaddition [4][6]
-
Precursor Synthesis: Synthesize the acetoxypyranone precursor, typically via an Achmatowicz reaction of the corresponding furfuryl alcohol followed by acylation.
-
Reaction Setup: To a solution of the acetoxypyranone precursor (1.0 equiv) in anhydrous acetonitrile (0.02 M) in a sealed tube, add the base (e.g., N-methylpyrrolidine, 4.0 equiv).
-
Reaction Execution: Heat the reaction mixture at a predetermined temperature (e.g., 80-150 °C) with stirring for the required time (e.g., 4-6 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired cycloadduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualized Workflows and Logic
Troubleshooting Logic for Low Yield
A flowchart for troubleshooting low product yield.
Generalized Experimental Workflow
References
- 1. "Investigation of Intramolecular Oxidopyrylium-Based [ 5 +2 ] Cycloaddi" by Kwabena Darko [ir.library.illinoisstate.edu]
- 2. "Amide Assisted Dearomative Intramolecular Oxidopyrylium Based ( 5+2 ) " by IFEANYICHUKWU EMMANUEL PROMISE [ir.library.illinoisstate.edu]
- 3. Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective intramolecular oxidopyrylium–alkene [5 + 2]-cycloaddition of substrates with a β-chiral center on alkene tethers: synthesis of 8-oxabicyclo-[3.2.1]-octenone heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient generation of an oxidopyrylium ylide using a Pd catalyst and its [5+2] cycloadditions with several dipolarophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Catalysis in Enantioselective Oxidopyrylium-Based [5+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Hainanolidol synthesis
Welcome to the technical support center for the synthesis of Hainanolidol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this complex natural product.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on the synthetic route involving an intramolecular oxidopyrylium-based [5+2] cycloaddition.
Issue 1: Low or Variable Yield in the PCC-Mediated Oxidation
-
Question: We are experiencing inconsistent and often low yields (ranging from 10% to 40%) during the pyridinium chlorochromate (PCC)-mediated tandem 1,3-transposition/oxidation of the tertiary allylic alcohol intermediate. What are the potential causes and how can we optimize this step?
-
Answer: The variability in this reaction is a known issue and can be attributed to several factors:
-
Reagent Quality: PCC can degrade over time, especially if exposed to moisture. Ensure you are using freshly prepared or properly stored PCC.
-
Reaction Conditions: This reaction is sensitive to the reaction environment.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions, as the presence of water can lead to side reactions and reduced yields.
-
Temperature: Control the temperature carefully. Running the reaction at 0°C to room temperature is typical, but optimization may be required for your specific substrate.
-
Solvent: Dichloromethane (DCM) is the common solvent. Ensure it is dry.
-
-
Substrate Purity: Impurities in the starting allylic alcohol can interfere with the reaction. Ensure the substrate is thoroughly purified before proceeding.
-
Work-up Procedure: The work-up can be challenging due to the formation of a tar-like chromium byproduct. Adding celite or silica gel to the reaction mixture can help adsorb these byproducts, simplifying filtration.
An alternative two-step protocol has been developed to circumvent the reproducibility issues of this one-pot oxidation. This involves the introduction of a phenylthio group, which not only improves the reliability of the subsequent steps but also facilitates the opening of the oxygen bridge.[1]
-
Issue 2: Difficulty in Cleaving the Ether Bridge of the [5+2] Cycloaddition Product
-
Question: We are struggling with the reductive cleavage of the ether bridge in the 8-oxabicyclo[3.2.1]octene intermediate formed after the [5+2] cycloaddition. Attempts with samarium(II) iodide (SmI2) and other reducing agents have resulted in no reaction or a complex mixture of products. What is the recommended procedure?
-
Answer: Direct reductive cleavage of the ether bridge in this system is indeed challenging.[1] A more effective, two-step anionic ring-opening strategy has been developed:[1][2][3]
-
Introduction of a Phenylthio Group: The tertiary allylic alcohol is first converted to a thioether. This is achieved through a Lewis acid-mediated SN1' substitution with thiophenol. This step has been shown to proceed with high diastereoselectivity.[1]
-
Anionic Ring Opening: The resulting thioether is then treated with a strong base, such as lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA). The base removes the α-proton of the phenyl sulfide, and the resulting anion facilitates the cleavage of the C(δ)-O bond of the ether bridge to form the desired diene.[1]
-
Issue 3: Inefficient Tropone Formation
-
Question: Our attempts to directly dehydrate the intermediate enone to form the tropone ring have been unsuccessful, leading to complex mixtures. What is a reliable method for constructing the tropone moiety?
-
Answer: Direct dehydration to form the thermodynamically favorable aromatic tropone ring is problematic under various conditions.[1] A more robust, multi-step sequence has been successfully employed to convert the cycloheptadiene intermediate to the tropone:[2][3][4]
-
[4+2] Cycloaddition with Singlet Oxygen: The diene is subjected to a [4+2] cycloaddition with singlet oxygen, generated photochemically, to form an endoperoxide.
-
Kornblum-DeLaMare Rearrangement: The endoperoxide is then treated with a base, such as triethylamine, to induce a Kornblum-DeLaMare rearrangement, which furnishes a hydroxy enone.
-
Double Elimination: The final step involves a double elimination reaction. Treatment with acid leads to the elimination of two molecules of water and the silyl protecting groups, resulting in the formation of the aromatic tropone ring of this compound.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the key strategic reaction in the total synthesis of this compound developed by Tang and colleagues?
-
Q2: How is the stereochemistry of the cyclohexane ring controlled during the synthesis?
-
A2: The stereochemistry of the five contiguous stereogenic centers on the cyclohexane ring is established through a series of stereoselective reactions, including a highly stereoselective Claisen rearrangement.[1]
-
-
Q3: What is the reported yield for the biomimetic conversion of this compound to Harringtonolide?
-
A3: The conversion of this compound to the biologically active Harringtonolide can be achieved in a 52% isolated yield by treatment with lead tetraacetate in refluxing benzene.[1]
-
-
Q4: Are there any specific protecting groups that are crucial for this synthesis?
-
A4: Yes, the use of silyl protecting groups, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), is critical for protecting the various hydroxyl groups throughout the synthesis. Their selective removal under acidic conditions is a key feature of the endgame of the synthesis.[1]
-
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| [5+2] Cycloaddition | DBU, Chloroform, reflux | High | [1] |
| PCC-mediated tandem 1,3-transposition/oxidation | PCC, Celite, CH2Cl2, 0°C to rt | 10-40 | [1] |
| Conversion to Harringtonolide | Pb(OAc)4, Benzene, reflux | 52 | [1] |
Experimental Protocols
Protocol 1: Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition
-
To a solution of the dihydropyran precursor in chloroform, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tetracyclic cycloaddition product.
Protocol 2: Anionic Ring Opening of the Ether Bridge
-
Thioether Formation:
-
To a solution of the tertiary allylic alcohol in anhydrous dichloromethane at 0°C, add a Lewis acid (e.g., BF3·OEt2).
-
Slowly add thiophenol to the mixture.
-
Stir the reaction at 0°C until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the phenylthio ether.
-
-
Ring Opening:
-
To a solution of the phenylthio ether and HMPA in anhydrous tetrahydrofuran (THF) at -78°C, add LDA dropwise.
-
Stir the reaction mixture at -78°C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the diene product.
-
Visualizations
Caption: Key stages in the total synthesis of this compound.
Caption: Troubleshooting workflow for the PCC oxidation step.
References
Hainanolidol Purification Strategies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hainanolidol from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
1. Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution | 1. Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. If this compound is still not eluting, consider a stronger solvent system, such as dichloromethane/methanol. |
| Co-elution with Impurities | 1. Optimize the solvent system by running analytical Thin Layer Chromatography (TLC) with various solvent ratios.2. Employ a shallower solvent gradient during column chromatography to improve separation.3. Consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography if impurities are persistent. |
| Degradation on Silica Gel | 1. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the mobile phase, especially if acidic conditions are causing degradation.2. Minimize the time the compound spends on the column by using flash chromatography. |
| Product Streaking on TLC/Column | 1. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column.2. Use a less polar solvent to dissolve the crude mixture before loading. |
2. Difficulty with Recrystallization
| Potential Cause | Troubleshooting Steps |
| Oiling Out | 1. Use a higher boiling point solvent for recrystallization.2. Add the anti-solvent more slowly and at a slightly warmer temperature.3. Try a different solvent system altogether. |
| No Crystal Formation | 1. Scratch the inside of the flask with a glass rod to create nucleation sites.2. Add a seed crystal of pure this compound to the supersaturated solution.3. Cool the solution very slowly. Allow it to cool to room temperature undisturbed before moving to an ice bath or refrigerator. |
| Low Purity After Recrystallization | 1. Ensure the minimum amount of hot solvent is used to dissolve the compound completely.2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, reagents from the synthetic steps, and side-products from reactions such as cycloadditions, oxidations, or reductions. The exact impurities will depend on the specific synthetic route employed.
Q2: What is a good starting point for a column chromatography solvent system?
A2: A common solvent system for the purification of terpene lactones like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Analytical TLC should be used to determine the optimal solvent ratio for separation.
Q3: How can I monitor the progress of the column chromatography?
A3: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spotting each fraction on a TLC plate and visualizing the spots under UV light or with a suitable stain will show which fractions contain the desired product and which contain impurities.
Q4: What are some suitable solvent systems for recrystallizing this compound?
A4: Finding the ideal recrystallization solvent often requires experimentation. A good starting point is to test solvent pairs. Dissolve the crude this compound in a small amount of a solvent in which it is soluble (e.g., dichloromethane or acetone) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or pentane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again and then allow it to cool slowly.
Q5: this compound seems to be sensitive to acidic conditions. How can I mitigate this during purification?
A5: To avoid degradation on silica gel, which can be slightly acidic, you can use deactivated silica gel. This can be prepared by slurrying the silica gel with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% in the mobile phase), before packing the column.
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Addressing poor solubility of Hainanolidol for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hainanolidol, focusing on challenges related to its poor solubility in aqueous solutions for in vitro studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when preparing this compound solutions for cell-based assays and other in vitro experiments.
Q1: My this compound powder is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound, a complex norditerpenoid, is expected to have very low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in these vehicles is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for in vitro use. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. Here are several troubleshooting steps:
-
Decrease the final concentration of this compound: The precipitation might be due to exceeding the solubility limit in the final medium. Try using a lower final concentration in your assay.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is within this range and is consistent across all experimental conditions, including vehicle controls.
-
Use a serial dilution method: Instead of adding the highly concentrated DMSO stock directly to the medium, perform one or more intermediate dilution steps in the medium. This gradual decrease in DMSO concentration can sometimes prevent immediate precipitation.
-
Vortex or sonicate during dilution: Vigorously mixing the solution as you add the this compound stock can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q4: Are there any alternative solvents to DMSO?
A4: While DMSO is the primary choice, other organic solvents can be considered, though their compatibility with your specific in vitro system must be validated. Ethanol is another common solvent for natural products. However, it is generally more volatile and can have different effects on cells compared to DMSO. If using ethanol, it is also crucial to keep the final concentration low (typically <0.5%) and consistent.
Q5: Can I use techniques like sonication or heating to improve the solubility of this compound?
A5: Yes, these techniques can be helpful but should be used with caution:
-
Sonication: A brief sonication of the stock solution in a water bath can help to break up small aggregates and facilitate dissolution.
-
Heating: Gentle warming (e.g., 37-50°C) can increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the thermal stability of this compound if possible.
Data Presentation: this compound Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. The following table provides a qualitative summary based on the properties of structurally similar compounds and general recommendations for poorly soluble natural products. Researchers should determine the precise solubility for their specific batch of this compound experimentally.
| Solvent | Solubility | Recommended Use for In Vitro Studies |
| Water | Insoluble | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not recommended for direct dissolution. |
| Cell Culture Media (e.g., DMEM, RPMI) | Very Poorly Soluble | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (100%) | Likely Soluble | Alternative for stock solutions, but cellular toxicity at higher concentrations should be considered. |
| Methanol | Likely Soluble | Generally used for analytical purposes (e.g., chromatography) rather than for preparing solutions for cell-based assays due to higher toxicity. |
| Chloroform, Dichloromethane, Ethyl Acetate | Likely Soluble | Not suitable for in vitro biological assays due to high toxicity. Primarily used for extraction and purification. |
Note: The solubility of Harringtonolide, a structurally related compound, has been reported to be good in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. This suggests that this compound will have a similar solubility profile.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Determine the molecular weight (MW) of this compound.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need (10 mmol/L) * (1 L / 1000 mL) * MW ( g/mol ) * 1000 (mg/g) = 10 * MW / 1000 mg of this compound.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need: (10 µM) * (1 mL) = (10,000 µM) * V_stock V_stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Crucial Step: Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Do not add the medium to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.5%). For the example above, the final DMSO concentration would be 1 µL / 1000 µL = 0.1%.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound.
-
Use the freshly prepared working solution immediately for your in vitro experiments.
-
Mandatory Visualizations
Signaling Pathway: Postulated Inhibition of NF-κB Signaling by this compound
Based on studies of structurally related norditerpenoids, it is postulated that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Hainanolidol Solutions Stability and Degradation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common stability and degradation issues that may be encountered when working with Hainanolidol in solution. The information is structured to assist in troubleshooting experimental challenges and to provide a foundational understanding of potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a loss of potency over a short period. What are the likely causes?
A1: Rapid loss of potency in this compound solutions can be attributed to several factors. The most common culprits are pH instability, exposure to light, oxidative degradation, and elevated temperatures. This compound possesses several functional groups, including a lactone and a tropone ring, which can be susceptible to degradation under suboptimal conditions.
Q2: What is the optimal pH range for storing this compound solutions?
Q3: Are there specific solvents that should be avoided when preparing this compound solutions?
A3: Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the lactone. Additionally, solvents that are prone to forming peroxides, such as older samples of tetrahydrofuran (THF) or diethyl ether, should be used with caution as they can promote oxidative degradation of the ether linkages and other sensitive parts of the molecule.[6][7][8][9] It is recommended to use freshly opened, high-purity solvents.
Q4: I've observed the appearance of new peaks in my HPLC analysis of a this compound solution. What could these be?
A4: The appearance of new peaks is indicative of degradation. These could correspond to hydrolysis products (e.g., the ring-opened hydroxy acid from lactone cleavage), oxidation products, or photo-degradation products. To identify these, a forced degradation study is recommended.
Q5: How can I prevent the degradation of my this compound solution during experiments?
A5: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use degassed solvents to minimize oxidation.
-
Maintain the pH of aqueous solutions within a stable, slightly acidic to neutral range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low bioactivity | Degradation of this compound | Verify the integrity of your stock solution using an analytical technique like HPLC. Prepare fresh solutions and repeat the experiment. |
| Precipitate formation in solution | Poor solubility or degradation product precipitation | Check the solubility of this compound in your chosen solvent. If solubility is not the issue, the precipitate may be a degradant. Analyze the precipitate and the supernatant separately. |
| Discoloration of the solution | Oxidation or photodegradation | Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Inconsistent results between experiments | Inconsistent solution preparation or storage | Standardize your protocol for solution preparation, including solvent quality, pH, and storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Summary of Potential Degradation Conditions
The following table summarizes potential stress conditions that could lead to the degradation of this compound, based on its chemical structure.
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Cleavage of the lactone ring. | Formation of a ring-opened hydroxy-carboxylic acid derivative. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Rapid cleavage of the lactone ring. | Formation of the corresponding carboxylate salt. |
| Oxidation (e.g., 3% H₂O₂) | Oxidation of the ether linkages and potentially the tropone ring. | Formation of various oxidized species, potentially leading to ring-opened products.[6][7][8][9] |
| Photodegradation (e.g., UV light exposure) | Photo-oxidation or rearrangement of the tropone ring.[10][11][12][13] | Formation of various photoproducts, potentially with altered UV-Vis spectra. |
| Thermal Stress (e.g., >40°C) | General acceleration of all degradation pathways. | Increased rate of hydrolysis, oxidation, and other reactions. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Place a solution of this compound (e.g., 100 µg/mL in methanol/water) in a photostability chamber.
-
Expose the solution to light conditions as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution sample in an oven at 70°C.
-
Analyze samples at specified time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile). Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Mechanisms of lactone hydrolysis in acidic conditions. | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of Lactone Hydrolysis in Acidic Conditions [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. superfund.berkeley.edu [superfund.berkeley.edu]
- 8. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical transformations of tropolones. Part V. The photo-oxidation of tropolone methyl ether - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Managing side reactions in the synthesis of Hainanolidol
Welcome to the technical support center for the synthesis of Hainanolidol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you may have about side reactions and optimization of the this compound synthesis.
Section 1: Intramolecular [5+2] Cycloaddition of Oxidopyrylium Ylide
The formation of the tetracyclic core of this compound is often achieved through a key intramolecular [5+2] cycloaddition of an oxidopyrylium ylide. While powerful, this reaction can be accompanied by side reactions that lower the yield of the desired product.
Question 1: I am observing a significant amount of a dimeric byproduct during the [5+2] cycloaddition step. What is its structure and how can I minimize its formation?
Answer:
The primary dimeric byproduct results from a [5+3] cycloaddition of two oxidopyrylium ylide intermediates. This dimerization is a common competing reaction pathway in intermolecular and, to a lesser extent, intramolecular oxidopyrylium cycloadditions.
Troubleshooting Strategies:
-
Concentration: The formation of the dimer is a bimolecular process, while the desired intramolecular cycloaddition is unimolecular. Therefore, running the reaction at a lower concentration can favor the desired intramolecular pathway.
-
Rate of Ylide Generation: Slow generation of the reactive oxidopyrylium ylide intermediate can keep its instantaneous concentration low, thus disfavoring dimerization. In syntheses where the ylide is generated from a 3-hydroxy-4-pyrone precursor, the choice of base and its rate of addition can be critical. A weaker base or slower addition can be beneficial.
-
Use of Dimer as Ylide Source: In some cases, the dimer can be pre-formed and then used as a "cleaner" source of the ylide. The dimerization can be reversible, and heating the isolated dimer can regenerate the monomeric ylide in situ, which can then undergo the desired intramolecular cycloaddition.[1][2]
Question 2: The diastereoselectivity of my [5+2] cycloaddition is low. How can I improve it?
Answer:
The diastereoselectivity of the intramolecular [5+2] cycloaddition is influenced by the stereochemistry of the tether connecting the pyrone and the alkene.
Troubleshooting Strategies:
-
Chiral Auxiliaries: The use of chiral auxiliaries on the tether can influence the facial selectivity of the cycloaddition.
-
Substrate Control: The inherent stereocenters in the synthetic intermediates of this compound generally direct the stereochemical outcome of the cycloaddition to the desired diastereomer. If you are observing a mixture of diastereomers, it is crucial to re-verify the stereochemical integrity of your starting materials and intermediates. Undesired diastereomers have been observed in related systems, highlighting the importance of substrate control.[3][4]
Section 2: Anionic Ring-Opening of the 8-Oxabicyclo[3.2.1]octene Intermediate
Following the successful [5+2] cycloaddition, the resulting 8-oxabicyclo[3.2.1]octene core is opened to reveal the carbocyclic framework of this compound. This is a critical step that can also present challenges.
Question 3: My anionic ring-opening of the ether bridge is low-yielding or failing. What are the potential issues?
Answer:
The anionic ring-opening is a delicate reaction that relies on the generation of a stabilized carbanion to facilitate the cleavage of a C-O bond.
Troubleshooting Strategies:
-
Base and Solvent Choice: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the desired position without competing side reactions. The solvent must be able to stabilize the resulting anion. The original synthesis by Tang and coworkers utilized LDA in the presence of HMPA to achieve this transformation.[5]
-
Substrate Purity: Impurities in the 8-oxabicyclo[3.2.1]octene starting material can interfere with the strong base, quenching it and preventing the desired reaction. Ensure your substrate is of high purity before attempting this step.
-
Temperature Control: These reactions are typically performed at low temperatures to control the reactivity of the strong base and prevent decomposition of the starting material or product. Carefully controlling the temperature throughout the addition of the base and the reaction time is crucial.
Section 3: Tropone Formation via Singlet Oxygen Cycloaddition and Kornblum-DeLaMare Rearrangement
The characteristic tropone moiety of this compound is installed in a multi-step sequence involving a [4+2] cycloaddition with singlet oxygen, followed by a Kornblum-DeLaMare rearrangement.
Question 4: During the photooxygenation step, I am isolating a significant byproduct in addition to the desired endoperoxide. What is this side reaction and how can I suppress it?
Answer:
A common side reaction in the photooxygenation of dienes with allylic protons is the ene reaction . In this process, singlet oxygen abstracts an allylic proton, leading to the formation of a hydroperoxide byproduct instead of the desired [4+2] cycloaddition product (the endoperoxide).
Troubleshooting Strategies:
-
Solvent Choice: The polarity of the solvent can influence the selectivity between the [4+2] cycloaddition and the ene reaction. In some systems, less polar solvents may favor the cycloaddition.
-
Temperature: Performing the reaction at lower temperatures can sometimes improve the selectivity for the [4+2] cycloaddition.
-
Sensitizer: The choice of photosensitizer can also play a role. Tetraphenylporphyrin (TPP) has been successfully used in the synthesis of this compound.[5]
-
Substrate Design: While not always feasible for a total synthesis, the presence and accessibility of allylic hydrogens are prerequisites for the ene reaction. The specific structure of the diene precursor for this compound is susceptible to this side reaction.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound, providing a benchmark for your experiments.
| Step | Reagents and Conditions | Reported Yield (%) | Reference |
| Intramolecular [5+2] Cycloaddition | DBU, refluxing chloroform | High (gram scale) | [5] |
| Conversion of this compound to Harringtonolide | Lead tetraacetate, refluxing benzene | 52 | [5] |
| PCC-mediated tandem 1,3-transposition/oxidation (variable step) | PCC | 10-40 | [5] |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below, based on the successful total synthesis reported by Tang and coworkers.
Protocol 1: Intramolecular [5+2] Cycloaddition
This protocol describes the formation of the tetracyclic core of this compound.
-
Starting Material: Prepare the pyrone-alkene precursor according to the published procedure.
-
Reaction Setup: Dissolve the precursor in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octene product.
Protocol 2: Tropone Formation
This protocol outlines the conversion of the diene intermediate to the tropone moiety of this compound.
-
Photooxygenation:
-
Dissolve the diene substrate and tetraphenylporphyrin (TPP) in a suitable solvent (e.g., dichloromethane) in a photoreactor.
-
Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a sodium lamp) at a low temperature.
-
Monitor the reaction by TLC until the starting material is consumed. The primary product is the endoperoxide, which may be contaminated with the ene-reaction byproduct.
-
-
Kornblum-DeLaMare Rearrangement:
-
To the crude reaction mixture containing the endoperoxide, add DBU at low temperature.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete as monitored by TLC.
-
-
Elimination:
-
Quench the reaction and perform an aqueous workup.
-
Treat the crude product with an acid (e.g., in the presence of acid) to effect the elimination and formation of the tropone ring, yielding this compound.
-
-
Purification: Purify the final product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the points where side reactions can occur.
Caption: Overview of key transformations and side reactions in this compound synthesis.
Caption: Troubleshooting the intramolecular [5+2] cycloaddition.
Caption: Managing the competing ene reaction in tropone formation.
References
- 1. Maltol- and allomaltol-derived oxidopyrylium ylides: Methyl substitution pattern kinetically influences [5 + 3] dimerization versus [5 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of Hainanolidol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Hainanolidol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory-scale to preclinical production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key intramolecular oxidopyrylium-based [5+2] cycloaddition and subsequent transformations.
Low or No Yield in the [5+2] Cycloaddition Reaction
| Potential Cause | Suggested Solution |
| Decomposition of the Oxidopyrylium Ylide Intermediate | The oxidopyrylium ylide is a reactive intermediate. Ensure all reagents and solvents are anhydrous and of high purity to prevent quenching of the ylide. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Temperature | The cycloaddition is typically performed at elevated temperatures (e.g., refluxing chloroform or toluene). A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition. Optimize the temperature for your specific substrate and scale. |
| Inefficient Ylide Formation | Ensure the base used for the elimination step (e.g., DBU) is fresh and added at the correct stoichiometry. Incomplete formation of the ylide will directly impact the yield of the cycloadduct. |
| Side Reactions of the Ylide | Oxidopyrylium ylides can undergo dimerization.[1] This can be minimized by maintaining a low concentration of the ylide, for example, by slow addition of the precursor to the reaction mixture at reflux. |
Formation of Diastereomers or Undesired Stereoisomers
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol in Precursor Synthesis | The stereochemistry of the final product is dependent on the stereocenters set in the early stages of the synthesis. Carefully follow and optimize conditions for stereoselective reactions leading up to the cycloaddition. Chiral chromatography may be necessary to separate diastereomers if they are formed. |
| Facial Selectivity in the Cycloaddition | The intramolecular nature of the [5+2] cycloaddition in the established synthetic routes generally provides high stereoselectivity.[2] If unexpected stereoisomers are observed, re-verify the structure and purity of the precursor. |
Difficulties in Purification
| Potential Cause | Suggested Solution |
| Close Polarity of Product and Byproducts | Complex natural product synthesis often yields products with similar polarities to byproducts or remaining starting materials. Utilize high-performance liquid chromatography (HPLC) or flash chromatography with a carefully optimized solvent system for separation. Step-gradient or isocratic elution may be necessary. |
| Product Instability on Silica Gel | Some intermediates or the final product may be sensitive to the acidic nature of standard silica gel. Consider using neutral or basic alumina for chromatography, or passivating the silica gel with a suitable amine (e.g., triethylamine) in the eluent. |
| Presence of Persistent Impurities | If impurities cannot be removed by chromatography, consider recrystallization from a suitable solvent system. This can be particularly effective for obtaining highly pure material on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the key strategic bond formation in the synthesis of the this compound core?
A1: The key step is the intramolecular oxidopyrylium-based [5+2] cycloaddition, which efficiently constructs the tetracyclic carbon skeleton of this compound.[2][3]
Q2: I am seeing a significant amount of a dimeric byproduct in my [5+2] cycloaddition. How can I prevent this?
A2: Dimerization of the oxidopyrylium ylide is a known side reaction.[1] To minimize this, it is crucial to maintain a low concentration of the reactive ylide intermediate. This can be achieved by slowly adding the pyrone precursor to the reaction vessel at the reflux temperature of the solvent.
Q3: My final product, this compound, is reported to be biologically inactive. Why is it a target for synthesis?
A3: this compound is the direct precursor to Harringtonolide, which exhibits significant anticancer and antiviral activities.[2] The conversion of this compound to Harringtonolide can be achieved in a single step via a biomimetic transannular oxidation.[2]
Q4: What are the typical yields for the gram-scale synthesis of the key cycloaddition product?
A4: The synthesis of the key cycloaddition product has been reported to be achievable on a gram scale. While specific yields can vary, the established protocols are robust enough for large-scale preparation.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety procedures should be followed. Many of the reagents used are toxic and/or flammable. The use of lead tetraacetate for the conversion of this compound to Harringtonolide requires particular care due to its toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Data Presentation
Preclinical Activity of Harringtonolide
Harringtonolide, derived from the synthetic this compound, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.03 |
| A375 | Malignant Melanoma | 1.34 ± 0.23 |
| A549 | Lung Carcinoma | 1.67 ± 0.23 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 |
Data sourced from a study on Harringtonolide derivatives.[4]
Experimental Protocols
Key Synthetic Step: Intramolecular Oxidopyrylium [5+2] Cycloaddition
This protocol is a generalized representation based on published literature. Researchers should consult the primary literature for precise quantities and conditions.
-
Preparation of the Precursor: The pyrone precursor tethered to the alkene is synthesized according to established multi-step procedures.
-
Cycloaddition Reaction:
-
To a solution of the pyrone precursor in a suitable high-boiling solvent (e.g., chloroform or toluene) under an inert atmosphere, add a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tetracyclic cycloaddition product.
-
Conversion of this compound to Harringtonolide
-
Reaction Setup:
-
Dissolve this compound in anhydrous benzene in a flask protected from light and under an inert atmosphere.
-
Add lead tetraacetate to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter to remove insoluble lead salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography to yield Harringtonolide.[2]
-
Mandatory Visualization
Synthetic Workflow for this compound
Caption: A simplified workflow for the total synthesis of this compound and its conversion to Harringtonolide.
Signaling Pathway of Harringtonolide-Induced Apoptosis
Caption: Proposed signaling pathway for Harringtonolide-induced apoptosis via modulation of Bcl-2 family proteins.
References
- 1. Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Hainanolidol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Hainanolidol. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Question: My this compound stock solution in DMSO appears to have precipitated after storage. How can I prevent this and is the compound still usable?
Answer: Precipitation of hydrophobic compounds like this compound, a diterpenoid, from DMSO stocks is a common issue. This can be caused by the absorption of atmospheric water by DMSO, changes in temperature, or exceeding the solubility limit.
-
Prevention:
-
Usability:
-
If precipitation is observed, gently warm the stock solution to 37°C and vortex thoroughly to attempt redissolution.
-
Before use, centrifuge the vial and carefully aspirate the supernatant for your experiment. The concentration of the supernatant may be lower than intended, so it is advisable to re-quantify if possible.
-
For critical experiments, it is recommended to prepare a fresh stock solution.
-
Question: What is the recommended storage condition for this compound, and how long is it stable?
Answer: For long-term storage, this compound should be stored as a dry powder at -20°C or below. In DMSO, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, the stability of this compound specifically should be empirically determined for long-term studies.[1][2] Studies have shown that most compounds in DMSO are stable for at least 15 weeks at 40°C, suggesting good stability at lower temperatures.[1]
Cell-Based Assays (e.g., MTT/MTS Cytotoxicity Assays)
Question: I am observing high variability between replicate wells in my MTT assay with this compound. What are the potential causes?
Answer: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique when seeding plates.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound may precipitate in the aqueous culture medium, leading to inconsistent concentrations across wells. Visually inspect the wells for any signs of precipitation after adding the compound.
-
Inconsistent Incubation Times: Ensure that the incubation time with the MTT reagent is consistent for all plates.[5]
-
Incomplete Solubilization of Formazan Crystals: After adding the solubilization buffer (e.g., DMSO or a detergent-based solution), ensure that all purple formazan crystals are fully dissolved by gentle mixing or shaking before reading the absorbance.[5]
Question: My absorbance readings in the MTT assay are very low, even in the untreated control wells. What could be the problem?
Answer: Low absorbance readings suggest a general issue with cell health or the assay procedure itself:
-
Low Cell Number: The initial number of cells seeded may be too low, or the cells may not have had enough time to proliferate before the assay.[6]
-
Improper Culture Conditions: Check that the culture conditions (e.g., medium, temperature, CO2) are optimal for your cell line.[6]
-
Contamination: Bacterial or yeast contamination can affect cell health and interfere with the assay.
-
MTT Reagent Degradation: The MTT reagent is light-sensitive and should be stored protected from light. If the solution has turned a blue-green color, it should be discarded.[6]
Enzyme/Biochemical Assays (e.g., Kinase Assays)
Question: I am not seeing any inhibition in my kinase assay, even at high concentrations of this compound. Why might this be?
Answer: A lack of inhibition could be due to several factors unrelated to the compound's actual activity:
-
Sub-optimal Assay Conditions: The concentrations of the kinase, substrate, or ATP may be too high, making it difficult to detect inhibition.[7][8]
-
Incorrect Buffer Composition: The pH, salt concentration, or presence of detergents in the buffer can affect both enzyme activity and compound binding.[8]
-
Degraded Reagents: Ensure that the kinase and ATP are fresh and have been stored properly.[7]
-
Compound Instability: this compound may not be stable under the specific assay buffer conditions.
Question: My kinase assay results with this compound are inconsistent and not reproducible. What should I check?
Answer: Inconsistency in kinase assays often points to subtle variations in the experimental setup:
-
Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Ensure that all reagents and the assay plate are at a stable and uniform temperature.[7]
-
Reagent Instability: Prepare fresh reagents, especially the kinase and ATP, and keep them on ice until use.[7]
-
Pipetting Errors: Calibrate pipettes regularly and use consistent pipetting techniques.[8]
-
Assay Plate Issues: Different types of microplates can have varying effects on the assay signal. Use plates recommended for your specific assay type (e.g., low-binding plates).[7]
Assay Interference
Question: Could this compound be interfering with the fluorescence/absorbance reading of my assay?
Answer: Yes, natural products can interfere with assay readouts.
-
Fluorescence Interference: Some compounds exhibit intrinsic fluorescence (autofluorescence) or can quench the fluorescence of the reporter molecule in the assay, leading to false-positive or false-negative results, respectively.[9][10][11][12] It is recommended to run a control with this compound alone (without the fluorescent probe) to check for autofluorescence.
-
Absorbance Interference: If this compound has a color or becomes colored in the assay buffer, it can interfere with colorimetric assays like the MTT assay.[10][13] A control well containing media and this compound (but no cells) can help to determine if the compound itself is contributing to the absorbance reading.
Data Presentation
Table 1: Troubleshooting Inconsistent Cell Viability (MTT) Assay Results
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | Uneven cell seeding | Ensure a homogenous cell suspension; use a multichannel pipette for consistency. |
| Edge effects | Avoid using outer wells of the plate; fill them with sterile PBS. | |
| Compound precipitation | Visually inspect wells after adding this compound; consider using a lower concentration or a solubilizing agent. | |
| Low absorbance readings | Low cell number | Optimize cell seeding density and allow sufficient time for proliferation.[6] |
| MTT reagent degradation | Store MTT reagent protected from light; do not use if it appears blue-green.[6] | |
| High background absorbance | Contamination | Check for bacterial or yeast contamination in cell cultures and media. |
| Compound interference | Run a control with this compound in media without cells to check for absorbance. |
Table 2: Troubleshooting Inconsistent Kinase Assay Results
| Observation | Potential Cause | Recommended Action |
| No inhibition observed | Sub-optimal reagent concentrations | Titrate kinase, substrate, and ATP concentrations to find the optimal assay window.[7][8] |
| Compound instability | Test the stability of this compound in the assay buffer over the experiment's duration. | |
| High background signal | Contaminated reagents | Use fresh, high-purity reagents; filter-sterilize buffers.[7] |
| Reaction time too long | Perform a time-course experiment to determine the linear range of the kinase reaction.[7] | |
| Poor reproducibility | Temperature gradients | Ensure all reagents and plates are at a uniform temperature.[7] |
| Pipetting inaccuracy | Calibrate pipettes regularly; use reverse pipetting for viscous solutions.[8] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number should be in the linear portion of a growth curve, typically between 5,000 and 10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO diluted in medium) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes, protected from light.
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).
-
Protocol: General Kinase Assay
This is a template protocol; specific conditions will vary depending on the kinase and assay format (e.g., luminescence, fluorescence).
-
Prepare Reagents:
-
Kinase Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[8]
-
Kinase: Prepare a 2X stock solution in Kinase Reaction Buffer.
-
Substrate and ATP: Prepare a 2X stock solution of the substrate and ATP in Kinase Reaction Buffer.
-
This compound: Prepare serial dilutions at 4X the final desired concentration in Kinase Reaction Buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (if required by the assay format).
-
Add the detection reagent according to the manufacturer's protocol.
-
Read the plate on the appropriate instrument (e.g., luminometer, fluorometer).
-
Visualizations
Caption: A typical experimental workflow for a cell-based bioassay.
Caption: A logical flowchart for troubleshooting inconsistent results.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. galaxy.ai [galaxy.ai]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of Hainanolidol and Harringtonolide bioactivity
A comprehensive guide for researchers and drug development professionals on the cytotoxic and mechanistic profiles of two related Cephalotaxus diterpenoids.
Hainanolidol and Harringtonolide, two structurally related norditerpenoids isolated from plants of the Cephalotaxus genus, have garnered significant interest in the scientific community for their potential as anticancer agents. This guide provides a comparative analysis of their bioactivity, supported by available experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.
Quantitative Bioactivity: A Comparative Overview
The cytotoxic effects of this compound and Harringtonolide have been evaluated against various cancer cell lines. While extensive quantitative data is available for Harringtonolide, specific IC50 values for this compound are less prevalent in the public domain. However, existing research strongly indicates its potent anticancer properties, particularly in colon cancer.
Harringtonolide has demonstrated significant antiproliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Cell Line | Cancer Type | Harringtonolide IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61[1] |
| A375 | Malignant Melanoma | 1.34[1] |
| A549 | Lung Carcinoma | 1.67[1] |
| Huh-7 | Hepatocellular Carcinoma | 1.25[1] |
| L-02 | Normal Liver Cells | >3.5[1] |
This data indicates that Harringtonolide is effective against multiple cancer cell types at low micromolar concentrations, while exhibiting lower toxicity to normal cells, suggesting a degree of selectivity.
Experimental Protocols: Assessing Cytotoxicity
The primary method utilized to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for measuring cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Harringtonolide for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Unraveling the Signaling Pathways
This compound and Harringtonolide, despite their structural similarities, appear to exert their anticancer effects through distinct signaling pathways.
This compound: Activation of the MAPK Signaling Pathway
Research indicates that this compound's cytotoxic effect, particularly in colon cancer cells, is linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Activation of specific arms of this pathway, such as JNK and p38, can lead to the induction of programmed cell death.
Harringtonolide: Inhibition of Protein Synthesis and Induction of the Unfolded Protein Response
The primary mechanism of action for Harringtonolide is the inhibition of protein synthesis. This disruption of cellular protein production leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this stress, the cell activates the Unfolded Protein Response (UPR). However, prolonged or severe ER stress, as induced by Harringtonolide, overwhelms the UPR's adaptive capacity, ultimately triggering apoptosis.
Conclusion
Both this compound and Harringtonolide exhibit promising anticancer properties. Harringtonolide has demonstrated potent cytotoxicity against a variety of cancer cell lines, with a degree of selectivity towards cancerous cells over normal cells. Its mechanism of action is primarily through the inhibition of protein synthesis, which triggers the unfolded protein response and subsequent apoptosis.
This compound, while lacking extensive comparative IC50 data, shows clear bioactivity, particularly in colon cancer, by activating the MAPK signaling pathway to induce apoptosis. The close structural relationship between the two compounds, with this compound being a precursor to Harringtonolide, suggests that further investigation into this compound's bioactivity across a broader range of cancer types is warranted.
The distinct mechanisms of action of these two related molecules offer valuable insights for drug development. Further research, including direct comparative studies and in vivo efficacy models, will be crucial to fully elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and interpret future studies in this promising area of cancer research.
References
A Comparative Analysis of the Cytotoxicity of Hainanolidol and Paclitaxel
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of Hainanolidol, a novel sesquiterpenoid lactone, and Paclitaxel, a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative efficacy and mechanisms of these two compounds.
Executive Summary
This compound and Paclitaxel both exhibit significant cytotoxic effects against a range of cancer cell lines. While Paclitaxel is a well-established mitotic inhibitor, this compound appears to induce apoptosis through multiple signaling pathways, suggesting a different mechanism of action. This guide presents a side-by-side comparison of their cytotoxic activity, based on available experimental data, and delineates their respective molecular pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Paclitaxel against various human cancer cell lines, as determined by the MTT assay. It is important to note that the experimental conditions, such as drug exposure time, may vary between studies, which can influence the IC50 values.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 | ~0.00246 |
| A375 | Melanoma | 1.89 | ~1 |
| A-549 | Lung Adenocarcinoma | 2.11 | ~0.00135 - 1.64 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | ~0.8 |
Note: The IC50 values for Paclitaxel can vary significantly based on the exposure time and specific experimental conditions. For instance, some studies report IC50 values in the nanomolar range for A-549 cells with prolonged exposure.[1][2]
Experimental Protocols
The cytotoxicity data presented above were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Paclitaxel and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
This compound
This compound, a pseudoguaianolide sesquiterpene lactone, is believed to induce apoptosis through a multi-faceted approach involving both intrinsic and extrinsic pathways.[3][4][5] Key mechanisms include:
-
Interference with the NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[3][4][5]
-
Generation of Reactive Oxygen Species (ROS): Induction of oxidative stress through the production of ROS, which can trigger the mitochondrial apoptotic pathway.[3][4]
-
Modulation of Keap1-Nrf2 and c-Myc/HIF-1α Signaling: Disruption of other critical signaling pathways involved in cancer cell metabolism and survival.[3][4][5]
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal function of the mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Hainanolidol's anticancer activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Hainanolidol, a natural product isolated from Cephalotaxus fortunei, has demonstrated notable antiproliferative activity against a panel of human cancer cell lines. This guide provides a comparative analysis of its efficacy, details the experimental protocols used for its validation, and explores potential signaling pathways that may be involved in its mechanism of action.
Comparative Anticancer Activity of this compound
The antiproliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values were determined using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.86 |
| A375 | Malignant Melanoma | Not specified |
| A-549 | Lung Carcinoma | 1.67 |
| Huh-7 | Hepatocellular Carcinoma | 1.19 |
Data sourced from a study on the antiproliferative activity of Harringtonolide derivatives. The study included this compound (referred to as HO) for comparison.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings. The following is a comprehensive protocol for the MTT assay used to determine the anticancer activity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely adopted method for assessing cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., HCT-116, A-549, Huh-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound treatment) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Potential Signaling Pathways of this compound's Anticancer Activity
While direct experimental evidence elucidating the specific signaling pathways modulated by this compound is not yet available in the scientific literature, its cytotoxic effects suggest the involvement of established anticancer mechanisms such as the induction of apoptosis and cell cycle arrest. Below are diagrams of these hypothesized pathways.
Caption: Workflow of the MTT assay for determining this compound's IC50.
Hypothesized Mechanism 1: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
A Comparative Analysis of Hainanolidol and Other Cephalotaxus Diterpenoids in Cancer Research
A deep dive into the cytotoxic profiles and mechanisms of action of a promising class of natural compounds.
For Immediate Release
Scientists in the fields of oncology and drug discovery are continually exploring natural sources for novel therapeutic agents. The genus Cephalotaxus, a small group of coniferous trees, has proven to be a rich reservoir of structurally diverse and biologically active diterpenoids. Among these, Hainanolidol and its congeners have emerged as compounds of significant interest due to their potent antitumor activities. This guide provides a comparative analysis of this compound and other prominent Cephalotaxus diterpenoids, supported by experimental data, to aid researchers in navigating this complex and promising class of molecules.
Unveiling the Cytotoxic Potential: A Comparative Data Overview
The antitumor activity of Cephalotaxus diterpenoids is primarily evaluated through their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying this activity. Below is a compilation of reported data for this compound, Harringtonolide, and other notable Cephalotaxus diterpenoids across a panel of human cancer cell lines.
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 2.77 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 4.75 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 2.83 | [1] | |
| Harringtonolide | HCT-116 (Colon Carcinoma) | 0.61 | [2] |
| A375 (Malignant Melanoma) | 1.34 | [2] | |
| A549 (Lung Carcinoma) | 1.67 | [2] | |
| Huh-7 (Hepatocellular Carcinoma) | 1.25 | [2] | |
| Cephafortunoid B | HL-60 (Promyelocytic Leukemia) | 0.27 (GI50) | [3] |
| THP-1 (Acute Monocytic Leukemia) | 0.48 (GI50) | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.96 | [3] | |
| PC-3 (Prostate Adenocarcinoma) | 2.72 | [3] | |
| Cephanolide A | A549 (Lung Carcinoma) | >10 | [4] |
| KB (Oral Carcinoma) | >10 | [4] | |
| HL-60 (Promyelocytic Leukemia) | >10 | [4] | |
| HT-29 (Colon Adenocarcinoma) | >10 | [4] | |
| Compound 11 (from C. sinensis) | A549 (Lung Carcinoma) | 0.464 | [4] |
| KB (Oral Carcinoma) | 1.341 | [4] | |
| HL-60 (Promyelocytic Leukemia) | 0.893 | [4] | |
| HT-29 (Colon Adenocarcinoma) | 2.051 | [4] | |
| Compound 12 (from C. sinensis) | A549 (Lung Carcinoma) | 2.126 | [4] |
| KB (Oral Carcinoma) | 6.093 | [4] | |
| HL-60 (Promyelocytic Leukemia) | 1.097 | [4] | |
| HT-29 (Colon Adenocarcinoma) | 4.882 | [4] |
Delving into the Mechanisms of Action: Signaling Pathways and Apoptosis Induction
The cytotoxic effects of Cephalotaxus diterpenoids are often attributed to their ability to induce programmed cell death, or apoptosis, and to modulate key signaling pathways involved in cancer cell proliferation and survival. The NF-κB and apoptosis signaling pathways are two of the most extensively studied targets.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and preventing apoptosis. Several Cephalotaxus diterpenoids have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Cephalotaxus diterpenoids.
This compound and other related diterpenoids are believed to exert their anti-inflammatory and pro-apoptotic effects by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival genes.
The Apoptosis Signaling Pathway
Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Cephalotaxus diterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by Cephalotaxus diterpenoids via the intrinsic pathway.
A key mechanism involves the regulation of the Bcl-2 family of proteins. This compound and its analogs have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Harringtonolide) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample. It is instrumental in elucidating the molecular mechanisms of apoptosis induced by Cephalotaxus diterpenoids.
Workflow:
Caption: General workflow for Western blot analysis.
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p65, IκBα).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imager and analyze the band intensities to determine the relative protein expression levels.
Conclusion
This compound and other Cephalotaxus diterpenoids represent a promising class of natural products with significant anticancer potential. Their cytotoxic effects are underpinned by their ability to induce apoptosis and modulate critical signaling pathways such as NF-κB. The comparative data presented in this guide highlights the varying potencies of these compounds against different cancer cell lines, underscoring the importance of continued research to elucidate their structure-activity relationships and full therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate these fascinating molecules and their journey from nature's pharmacy to potential clinical applications.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoids from Cephalotaxus fortunei var. alpina and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Activity of a Precursor: A Comparative Guide to Harringtonolide, the Bioactive Derivative of Hainanolidol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Harringtonolide, the biologically active derivative of the natural product Hainanolidol. While this compound itself is considered a biologically inactive precursor, its conversion to Harringtonolide unlocks potent anti-cancer and antiviral properties. This document delves into the mechanism of action of Harringtonolide, presenting its performance in comparison to other inhibitors of the same signaling pathway and providing supporting experimental data and protocols.
This compound, a complex diterpenoid, serves as a key synthetic intermediate in the production of Harringtonolide. The crucial structural difference lies in the presence of a tetrahydrofuran (THF) ring in Harringtonolide, which is absent in this compound and is essential for its biological activity. This guide will focus on the mechanism and performance of the active compound, Harringtonolide.
Mechanism of Action: Inhibition of the RACK1/NF-κB Signaling Pathway
Recent studies have identified Harringtonolide as a potent inhibitor of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffolding protein that plays a crucial role in various cellular processes, including cell proliferation and migration. One of its key functions is to regulate the stability of Casein Kinase 2 Subunit Beta (CSNK2B).
By binding to CSNK2B, RACK1 prevents its ubiquitination and subsequent degradation. The stabilized CSNK2B is then able to activate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The activation of NF-κB leads to the transcription of target genes that promote cell cycle progression, such as Cyclin D3 and Cyclin-Dependent Kinase 4 (CDK4), ultimately driving cell proliferation.
Harringtonolide exerts its anti-proliferative effects by binding to RACK1, thereby disrupting the RACK1-CSNK2B interaction. This leads to the degradation of CSNK2B, which in turn inhibits the NF-κB pathway and halts the cell cycle.[1][2][3]
Comparative Performance: Antiproliferative Activity
The efficacy of Harringtonolide as an anti-cancer agent has been demonstrated across various cancer cell lines. To provide a comparative perspective, the following tables summarize the half-maximal inhibitory concentration (IC50) values for Harringtonolide and two other known inhibitors of the NF-κB pathway, BAY 11-7082 and Parthenolide.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be made with caution, as experimental conditions such as cell line passage number, reagent sources, and incubation times can vary between studies.
Table 1: IC50 Values of Harringtonolide against Various Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 |
| A375 | Malignant Melanoma | 1.34 |
| A549 | Lung Carcinoma | 1.67 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 |
Table 2: IC50 Values of BAY 11-7082 (NF-κB Inhibitor) [5][6][7][8]
| Cell Line | Cancer Type | IC50 (µM) |
| Various Tumor Cells | (TNFα-induced IκBα phosphorylation) | 10 |
| Human Endothelial Cells | (TNFα-induced adhesion molecule expression) | 5-10 |
Table 3: IC50 Values of Parthenolide (NF-κB Inhibitor) [9][10][11][12][13]
| Cell Line | Cancer Type | IC50 (µM) |
| Pancreatic Cancer Cells | Pancreatic Cancer | >10 |
| HCT116 (p53+/+) | Colon Carcinoma | ~8.5 |
| MDA-MB-231-BCRP | Breast Cancer | ~8.5 |
Experimental Protocols
The following is a generalized protocol for determining the IC50 values of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
Test compound (e.g., Harringtonolide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for control (no treatment) and blank (medium only). d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare a series of dilutions of the test compound in complete culture medium. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the various concentrations of the test compound to the respective wells. Add 100 µL of complete culture medium to the control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. Following the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. d. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
References
- 1. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hainanolidol's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. This guide provides a comparative overview of the biological activity of Hainanolidol, a norditerpenoid derived from plants of the Cephalotaxus genus. Due to a scarcity of publicly available, cross-validated data for this compound, this guide also presents a detailed comparison with two well-studied alternative compounds with similar reported activities: Parthenolide and Triptolide. This comparative approach aims to offer a valuable benchmark for researchers investigating the therapeutic potential of these natural products.
Summary of Anticancer Activity
This compound belongs to the Cephalotaxus norditerpenoids, a class of compounds that has demonstrated significant cytotoxic effects against various human cancer cell lines. While specific cross-validated data for this compound remains limited, studies on related compounds provide insights into its potential potency. For instance, Harringtonolide, a structurally similar compound also known as hainanolide, has shown a potent half-maximal inhibitory concentration (IC50) of 43 nM against KB tumor cells.[1] Research on a range of Cephalotaxus norditerpenoids has reported IC50 values between 0.1 and 20 μM against various cancer cell lines.
In comparison, Parthenolide and Triptolide have been more extensively studied, with numerous independent reports on their anticancer activities. The tables below summarize the reported IC50 values for these compounds against several human cancer cell lines, providing a basis for evaluating the potential efficacy of this compound.
Table 1: Comparative Anticancer Activity (IC50 Values in μM)
| Compound | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | Additional Cell Lines |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Parthenolide | 4.3, 15.38 | Data Not Available | Data Not Available | 9.54 | SiHa (Cervical Cancer): 8.42 |
| Triptolide | 0.0156 (A549/TaxR) | Data Not Available | Data Not Available | Data Not Available | Capan-1 (Pancreatic): 0.01, Capan-2 (Pancreatic): 0.02, SNU-213 (Pancreatic): 0.0096 |
Note: The IC50 values are compiled from various sources and may have been determined under different experimental conditions.
Summary of Anti-inflammatory Activity
For comparison, the anti-inflammatory activities of Parthenolide and Triptolide have been quantified in multiple studies.
Table 2: Comparative Anti-inflammatory Activity (IC50 Values in μM)
| Compound | RAW 264.7 (NO Inhibition) |
| This compound | Data Not Available |
| Parthenolide | Data Not Available |
| Triptolide | Data Not Available |
Note: While the anti-inflammatory activity of these compounds is widely reported, specific IC50 values for NO inhibition in RAW 264.7 cells were not consistently found across the reviewed literature, highlighting a potential area for further research.
Experimental Protocols
To facilitate the cross-validation of the biological activities discussed, detailed protocols for the most common assays are provided below.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound, Parthenolide, Triptolide) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Visualizations
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Caption: Hypothetical signaling pathway for anti-inflammatory action.
References
A Head-to-Head Comparison of Hainanolidol Analogues: Unveiling Structure-Activity Relationships in Antiproliferative Potency
For Immediate Release
A comprehensive analysis of Hainanolidol analogues reveals critical structural determinants for their antiproliferative activity. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of the potency of various this compound derivatives, supported by experimental data, detailed protocols, and a visual representation of the proposed mechanism of action.
Distinguishing this compound and Harringtonolide: A Tale of a Tetrahydrofuran Ring
This compound and Harringtonolide are structurally similar norditerpenoids, with a key distinction that dictates their biological activity. Harringtonolide, which is also referred to as Hainanolide, possesses a crucial tetrahydrofuran (THF) ring. In contrast, this compound is characterized by an open F-ring.[1] This structural difference renders this compound biologically inactive, while Harringtonolide exhibits notable antineoplastic and antiviral properties.[1] The presence of the THF ring in Harringtonolide is therefore considered essential for its bioactivity.[1] This guide will focus on analogues of the active Harringtonolide scaffold to elucidate the structure-activity relationships (SAR) that govern their potency.
Comparative Potency of Harringtonolide Analogues
The antiproliferative activity of a series of seventeen Harringtonolide (HO) derivatives was evaluated against four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A-549 (lung cancer), and Huh-7 (liver cancer). The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized in the table below. Modifications were made to the tropone, lactone, and allyl positions of the parent compound.
| Compound | Modification | HCT-116 (μM) | A375 (μM) | A-549 (μM) | Huh-7 (μM) |
| 1 (HO) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 |
| 2 | Tropone modification (amino group) | >50 | >50 | >50 | >50 |
| 3 | Tropone modification (acetylamino group) | >50 | >50 | >50 | >50 |
| 4 | Lactone reduction (diol) | >50 | >50 | >50 | >50 |
| 5 | Lactone reduction (diacetate) | >50 | >50 | >50 | >50 |
| 6 | Double bond adjacent to tropone | 0.86 | 2.29 | 3.45 | 1.19 |
| 7 | A-ring contraction of tropone | >50 | >50 | >50 | >50 |
| 9 | Tropone modification (methoxy group) | >50 | >50 | >50 | >50 |
| 10 | 7-hydroxy | 2.29 | 4.58 | 3.89 | 3.12 |
| 11a | 7β-ester (acetate) | 35.72 | 41.23 | 27.49 | 33.18 |
| 11b | 7β-ester (isobutyrate) | >50 | >50 | >50 | >50 |
| 11c | 7β-ester (pivaloate) | 28.91 | 33.15 | 23.25 | 26.47 |
| 11d | 7β-ester (benzoate) | >50 | >50 | >50 | >50 |
| 11e | 7β-ester (nicotinate) | 21.34 | 25.67 | 17.98 | 20.11 |
| 11f | 7β-ester (3,5,6-trimethylpyrazine-2-carboxylate) | 30.11 | 36.42 | 25.95 | 29.87 |
| 12 | 7-keto | 38.45 | 45.11 | 31.88 | 36.92 |
| 13 | Carbonyl adjacent to tropone | >50 | >50 | >50 | >50 |
Data sourced from "Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity".
Structure-Activity Relationship Insights
The data reveals several key insights into the structure-activity relationship of Harringtonolide analogues:
-
Tropone and Lactone Moieties are Essential: Modifications to the tropone ring (compounds 2 , 3 , 7 , 9 , and 13 ) and reduction of the lactone moiety (compounds 4 and 5 ) resulted in a dramatic loss of cytotoxic activity, with IC50 values greater than 50 μM. This indicates that both the tropone and lactone functionalities are critical for the antiproliferative effects of these compounds.
-
Allylic Modification Tolerance: The introduction of a double bond adjacent to the tropone unit in compound 6 maintained potent activity, particularly against HCT-116 and Huh-7 cell lines, with IC50 values of 0.86 μM and 1.19 μM, respectively. This suggests that the allylic position can tolerate certain modifications without significant loss of potency.
-
Impact of 7-Position Substitution: Introduction of a hydroxyl group at the 7-position (compound 10 ) decreased potency compared to the parent compound. Further esterification at the 7β-hydroxyl group (compounds 11a-f ) or oxidation to a keto group (compound 12 ) led to a significant reduction in cytotoxic activity.
Experimental Protocols
MTT Assay for Cell Viability
The antiproliferative activity of the this compound analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound analogues and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Proposed Mechanism of Action: Induction of Apoptosis
Harringtonine, a related natural product, is known to induce apoptosis, or programmed cell death.[5][6] It is proposed that Harringtonolide and its active analogues share a similar mechanism. The proposed signaling pathway involves the regulation of key proteins in the apoptotic cascade.
Caption: Proposed apoptotic pathway induced by active this compound analogues.
This pathway suggests that active Harringtonolide analogues may exert their anticancer effects by shifting the balance between pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[6] Specifically, they are thought to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins such as Bax and Bak.[6] This disruption of the cellular equilibrium triggers the caspase cascade, culminating in apoptosis.
References
- 1. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Effect of harringtonine on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Harringtonine? [synapse.patsnap.com]
Validating the role of the THF ring for bioactivity by comparing Hainanolidol and Harringtonolide
A comparative analysis of Hainanolidol and Harringtonolide reveals the critical role of the tetrahydrofuran (THF) ring in conferring potent cytotoxic activity. While structurally similar, the presence of this five-membered oxygenated ring in Harringtonolide transforms it into a potent anticancer agent, whereas its absence in this compound renders the molecule biologically inactive.
This guide provides a detailed comparison of this compound and Harringtonolide, focusing on the structure-activity relationship governed by the THF ring. Experimental data is presented to quantify the bioactivity of Harringtonolide against various cancer cell lines, alongside the detailed protocols used for these assessments.
Structural Comparison: The Defining Presence of the THF Ring
This compound and Harringtonolide are complex norditerpenoids isolated from plants of the Cephalotaxus genus. Their core structure is a fused tetracyclic system. The key structural difference lies in the presence of a tetrahydrofuran (THF) ring in Harringtonolide, which is absent in this compound. Harringtonolide is, in fact, the 1,4-ether of this compound. This seemingly minor structural variation has a profound impact on their biological activity.
Biological Activity: A Tale of Two Molecules
Experimental evidence consistently demonstrates that Harringtonolide possesses significant antiproliferative and antiviral activities, while this compound is reported to be inactive.[1] This stark difference underscores the indispensable role of the THF ring for the bioactivity of this class of compounds.
Quantitative Analysis of Harringtonolide's Cytotoxicity
The cytotoxic effects of Harringtonolide have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61[2] |
| A375 | Melanoma | 1.34[2] |
| A549 | Lung Carcinoma | 1.67[2] |
| Huh-7 | Hepatocellular Carcinoma | 1.25[2] |
| KB | Nasopharyngeal Carcinoma | 0.043[3][4] |
Note: this compound was found to be inactive in these assays.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was used to determine the IC50 values of Harringtonolide.
MTT Antiproliferative Assay
1. Cell Culture:
-
Human cancer cell lines (HCT-116, A375, A549, Huh-7) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
Harringtonolide was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to various concentrations with the culture medium.
-
The cells were treated with the different concentrations of Harringtonolide and incubated for 72 hours.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance at 490 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 values were determined from the dose-response curves.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural differences and the resulting impact on bioactivity.
Caption: Structure-Activity Relationship of this compound and Harringtonolide.
Proposed Mechanism: The Role of the THF Ring
The exact mechanism by which the THF ring imparts bioactivity is a subject of ongoing research. It is hypothesized that the rigid, cage-like structure of Harringtonolide, conferred by the THF ring, is crucial for its interaction with biological targets. This specific three-dimensional conformation may allow for optimal binding to cellular components involved in cell proliferation and survival, leading to the observed cytotoxic effects. The absence of this ring in this compound results in a more flexible structure that is unable to effectively engage with these targets.
Conclusion
The comparative analysis of this compound and Harringtonolide provides a clear and compelling case for the essential role of the tetrahydrofuran ring in the bioactivity of this class of norditerpenoids. The addition of this single structural motif transforms an inactive molecule into a potent cytotoxic agent. This understanding is invaluable for researchers in the fields of medicinal chemistry and drug development, as it provides a rational basis for the design and synthesis of novel, even more potent, anticancer drugs based on the Harringtonolide scaffold. Further investigation into the specific molecular interactions of the THF ring will undoubtedly pave the way for the development of next-generation targeted cancer therapies.
References
Statistical analysis of Hainanolidol's efficacy in preclinical models
A comprehensive evaluation of the preclinical efficacy of Hainanolidol, a novel diterpenoid, is presented here for researchers, scientists, and drug development professionals. Due to the limited direct preclinical data available for this compound, this guide utilizes data from the closely related compound, Harringtonolide, as a predictive surrogate. Both compounds are Cephalotaxus diterpenoids and share core structural motifs, including the tropone and lactone moieties, which are considered essential for their cytotoxic activities.[1] However, it is crucial to note that this compound possesses a distinct F-ring-opening, and direct experimental validation of its efficacy is warranted.
In Vitro Anticancer Efficacy
Harringtonolide has demonstrated significant dose-dependent cytotoxic effects against a panel of human cancer cell lines. This section compares the in vitro efficacy of Harringtonolide with Cisplatin, a standard-of-care chemotherapeutic agent.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Compound | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | A375 (Melanoma) | Huh-7 (Liver Cancer) | L-02 (Normal Liver Cells) |
| Harringtonolide | 0.61 ± 0.03 µM[2] | 1.67 ± 0.23 µM[2] | 1.34 ± 0.23 µM[2] | 1.25 ± 0.08 µM[2] | >35 µM[2] |
| Cisplatin | ~18 µM[3] | ~9 µM[4] | Not Available | Not Available | Not Available |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (HCT-116, A549, A375, Huh-7) and a normal human liver cell line (L-02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of Harringtonolide or Cisplatin for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Experimental Workflow for In Vitro Cytotoxicity Screening
Workflow for determining the in vitro cytotoxicity of test compounds.
Mechanism of Action: Induction of Apoptosis
Preclinical evidence from related Cephalotaxus alkaloids, such as Harringtonine and Isoharringtonine, strongly suggests that the primary mechanism of anticancer activity is the induction of apoptosis, or programmed cell death.[5][6] While the precise molecular targets of this compound and Harringtonolide are yet to be fully elucidated, the intrinsic apoptotic pathway is implicated as a key mediator of their cytotoxic effects.
Proposed Signaling Pathway for Harringtonolide-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by Harringtonolide, leading to apoptosis. This pathway is inferred from the known mechanisms of related compounds and general apoptosis signaling.
Proposed intrinsic apoptotic pathway induced by Harringtonolide.
In Vivo Anticancer Efficacy (Data Not Yet Available)
As of the latest literature review, in vivo preclinical data for this compound and Harringtonolide in animal models of cancer are not available. To conduct a comprehensive comparison, future studies should include xenograft models using the cell lines for which in vitro data exists (e.g., HCT-116, A549).
Proposed Experimental Protocol for In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of a compound in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT-116 or A549) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment groups: vehicle control, this compound/Harringtonolide, and a positive control (e.g., Cisplatin). The compounds are administered via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are also monitored to assess toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
Logical Flow for In Vivo Efficacy Evaluation
Logical progression of an in vivo xenograft study.
Anti-Inflammatory Potential
While the primary focus of research on this compound and related compounds has been their anticancer properties, some Cephalotaxus diterpenoids have also been reported to possess anti-inflammatory activity.[2] However, specific preclinical data on the anti-inflammatory effects of this compound or Harringtonolide are currently lacking. Future investigations could explore their efficacy in standard preclinical models of inflammation.
Standard Preclinical Models for Anti-Inflammatory Activity
-
Carrageenan-Induced Paw Edema: An acute model of inflammation where the reduction in paw swelling after treatment is measured.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release: An in vitro or in vivo model to assess the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
Conclusion
The available preclinical data on Harringtonolide, a close structural analog of this compound, demonstrates potent in vitro anticancer activity against a range of cancer cell lines, with a favorable selectivity profile compared to normal cells. The mechanism of action is likely through the induction of apoptosis via the intrinsic pathway. While promising, the lack of direct in vivo data for both this compound and Harringtonolide represents a significant gap in the current understanding of their therapeutic potential. Further preclinical studies, including in vivo efficacy and detailed mechanistic investigations, are essential to validate these initial findings and to fully assess the potential of this compound as a novel therapeutic agent.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. Isoharringtonine Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-Reviewed Insights into the Therapeutic Promise of Hainanolidol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct peer-reviewed validation of Hainanolidol's therapeutic potential remains limited, its close structural relationship with Harringtonolide provides a valuable framework for assessing its promise. Harringtonolide, a fellow Cephalotaxus norditerpenoid, has demonstrated notable cytotoxic and anti-inflammatory activities in preclinical studies. This guide offers a comparative overview of the experimental data supporting the therapeutic potential of these compounds, with a focus on Harringtonolide as a representative of this chemical class.
Comparative Anticancer Activity
Harringtonolide has exhibited potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. For comparison, data for Cisplatin, a widely used chemotherapy agent, is included where available.
| Compound | Cell Line | IC50 (µM) | Reference |
| Harringtonolide | HCT-116 (Colon Carcinoma) | 0.61 | [1][2] |
| A375 (Melanoma) | 1.34 | [1][2] | |
| A549 (Lung Carcinoma) | 1.67 | [1][2] | |
| Huh-7 (Hepatocellular Carcinoma) | 1.25 | [1][2] | |
| Cephinoid H | Zebrafish (in vivo inhibition) | 49.0% inhibition at 60.0 ng/mL | [3] |
| Cisplatin | Zebrafish (in vivo inhibition) | 22.4% inhibition at 15.0 µg/mL | [3] |
Other Cephalotaxus norditerpenoids have also shown significant cytotoxicity against various human cancer cells, with IC50 values ranging from 0.1 to 20 µM[3]. Structure-activity relationship (SAR) analyses suggest that the tropone and lactone moieties are crucial for the cytotoxic activities of these compounds[1][2][3].
Anti-Inflammatory Potential
In addition to their anticancer properties, Cephalotaxus norditerpenoids have demonstrated anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator. The isolated norditerpenoids exhibited anti-inflammatory activities nearly equal to the positive control, MG132[3].
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Preliminary evidence suggests that the therapeutic effects of Cephalotaxus norditerpenoids may be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. NF-κB is a crucial transcription factor that plays a key role in regulating immune and inflammatory responses, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. The ability of these natural products to potentially inhibit this pathway highlights a promising avenue for their therapeutic application.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the cytotoxic and anti-inflammatory activities of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by cultured cells (e.g., RAW 264.7 macrophages) in response to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of nitrite, a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent.
Conclusion and Future Directions
The available peer-reviewed data, primarily on Harringtonolide and other related Cephalotaxus norditerpenoids, suggests a promising therapeutic potential for this class of compounds in oncology and inflammatory diseases. The potent cytotoxicity against various cancer cell lines and the potential modulation of the NF-κB signaling pathway warrant further investigation.
While this compound itself is reported to be less active than Harringtonolide, its structural backbone is a key component of these bioactive molecules. Future research should focus on:
-
Direct Biological Evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to definitively determine the cytotoxic and anti-inflammatory activities of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its more active analogues.
-
Structural Optimization: Utilizing the existing SAR data to guide the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
The insights gained from studying Harringtonolide and its congeners provide a strong rationale for the continued exploration of this compound and other Cephalotaxus norditerpenoids as potential leads for the development of novel therapeutics.
References
- 1. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity [mdpi.com]
- 2. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive norditerpenoids from Cephalotaxus fortunei var. alpina and C. lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hainanolidol: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper disposal of chemical compounds is a critical component of this, ensuring the protection of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Hainanolidol, a complex pentacyclic diterpenoid tropone.
Understanding this compound Waste
This compound is a natural product first discovered in the bark of the yew species, Cephalotaxus hainanensis.[1] Its intricate pentacyclic structure, featuring a tropone moiety, and its potential as an anticancer agent, underscore the need for careful handling and disposal due to its biological activity.[2][3]
This compound waste in a laboratory setting can be categorized as follows:
-
Solid this compound: Unused, expired, or surplus pure compound.
-
This compound Solutions: Residual amounts in various organic solvents from experimental procedures.
-
Contaminated Labware: Items such as gloves, pipette tips, weighing paper, and glassware that have come into contact with this compound.
The guiding principle for the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. All waste streams containing this compound must be collected, properly labeled, and disposed of through your institution's designated chemical waste management program.
Quantitative Data Summary for this compound Waste Management
| Waste Type | Container Type | Fill Capacity | Labeling Requirements | Storage Location |
| Solid this compound | Original container or clearly labeled, sealed, chemically compatible container (e.g., amber glass vial). | N/A | "Waste this compound (Solid)", approximate quantity, date of disposal, and a hazardous waste label. | Designated satellite accumulation area, away from incompatible chemicals. |
| This compound Solutions | Chemically resistant container (e.g., glass or polyethylene bottle) with a secure screw cap. | Max 80% | "Hazardous Waste", "this compound Solution", list all constituents with approximate percentages (e.g., "this compound (~1 mg/mL) in Dichloromethane (99%)"), and date. | Designated satellite accumulation area, within secondary containment. |
| Contaminated Debris | Designated, clearly labeled, and sealed plastic bag or container. | N/A | "this compound Contaminated Debris" and a hazardous waste label. | Designated satellite accumulation area for solid chemical waste. |
Experimental Protocols for Disposal
The primary "experimental protocol" for the safe management of this compound waste is meticulous adherence to the collection and segregation procedures outlined below. Chemical neutralization is not recommended for routine disposal and should only be performed by trained personnel following a validated and approved protocol. The ultimate disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
-
Packaging: Place the solid this compound in its original container if possible, or a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition, free from cracks or leaks.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound (Solid)" and the approximate quantity. Include the date you are designating it as waste.
-
Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible chemicals, until collection by your institution's EHS department.
2. Liquid Waste Containing this compound:
-
Packaging: Use a chemically resistant container, such as a glass or polyethylene bottle, with a secure screw cap. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Labeling: Attach a hazardous waste label. List all constituents of the solution, including the solvent(s) and "this compound," with their approximate percentages.
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment (such as a larger, chemically resistant tub), until collection by EHS.
3. Contaminated Labware and Debris:
-
Collection: Place all contaminated solid items, such as gloves, wipes, and disposable lab coats, into a designated, clearly labeled, and sealed plastic bag or container.
-
Labeling: Label the bag or container as "this compound Contaminated Debris."
-
Disposal: This container should be disposed of as solid chemical waste through your institution's EHS program.
-
For contaminated glassware:
-
Decontamination: If reusable, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Rinsate Collection: The solvent used for rinsing must be collected and disposed of as liquid chemical waste, as described in the procedure for this compound solutions.
-
Visualizing Disposal Workflows
To ensure clarity and procedural adherence, the following diagrams illustrate the logical flow of this compound waste management.
Caption: General workflow for the disposal of this compound waste.
Caption: Decontamination workflow for this compound-contaminated glassware.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
